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Core Science & Biosynthesis

Foundational

Spectroscopic Blueprint of 5-methyl-1H-pyrrol-3-amine: A Technical Guide to 1H NMR and IR Spectral Interpretation

Introduction Heterocyclic amines are foundational scaffolds in medicinal chemistry and drug development, with the pyrrole ring being a privileged structure in numerous biologically active compounds. The unambiguous struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heterocyclic amines are foundational scaffolds in medicinal chemistry and drug development, with the pyrrole ring being a privileged structure in numerous biologically active compounds. The unambiguous structural elucidation of substituted pyrroles is therefore a critical step in the research and development pipeline. 5-methyl-1H-pyrrol-3-amine, a simple yet illustrative example, combines the features of an electron-rich aromatic heterocycle with a primary aromatic amine. Its characterization relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Part 1: Predicted ¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 5-methyl-1H-pyrrol-3-amine, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The analysis hinges on understanding the electronic effects of the electron-donating methyl (-CH₃) and amino (-NH₂) groups on the pyrrole ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} Caption: Structure of 5-methyl-1H-pyrrol-3-amine with proton labels.

Detailed Prediction of ¹H NMR Signals

The chemical shift of each proton is influenced by the electron density of its local environment. The amino (-NH₂) and methyl (-CH₃) groups are both electron-donating, which increases the electron density on the pyrrole ring, causing the ring protons to be shielded and appear at a lower chemical shift (further upfield) compared to unsubstituted pyrrole.

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Ha Pyrrole N-H8.0 - 9.0Broad Singlet (br s)1HThe N-H proton of pyrroles is typically deshielded and appears downfield. Its signal is often broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.[1] Its exact position is highly dependent on solvent, concentration, and temperature.[2][3]
Hb Ring C2-H~6.2 - 6.4Doublet (d) or Singlet (s)1HThis proton is adjacent to the pyrrole nitrogen. It is expected to show a small coupling to Hc, but due to the distance, it might appear as a sharp singlet. The electron-donating groups at C3 and C5 will shield this proton, shifting it upfield from its position in unsubstituted pyrrole.
Hc Ring C4-H~5.8 - 6.0Doublet (d) or Singlet (s)1HThis proton is strongly shielded by the adjacent powerful electron-donating amino group at C3, causing a significant upfield shift. It may show a small coupling to Hb.
Hd Amine -NH₂3.0 - 5.0Broad Singlet (br s)2HProtons on heteroatoms like nitrogen have variable chemical shifts due to hydrogen bonding, concentration, and solvent effects.[3][4] The signal is typically broad and will disappear upon D₂O exchange, a key diagnostic test.[5]
He Methyl -CH₃~2.1 - 2.3Singlet (s)3HThe methyl group protons are not adjacent to any other protons, so they will appear as a sharp singlet. Their position is typical for a methyl group attached to an aromatic ring system.

Table 1: Predicted ¹H NMR Spectral Data for 5-methyl-1H-pyrrol-3-amine.

Field-Proven Insights for ¹H NMR Analysis
  • The Challenge of N-H Protons: The signals for both the pyrrole N-H (Ha) and the amine -NH₂ (Hd) can be difficult to identify.[6] They are often broad and their chemical shifts are not fixed.[3]

  • Self-Validating Protocol (D₂O Exchange): The most reliable method to confirm the identity of these N-H signals is to perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The exchangeable N-H protons will be replaced by deuterium, causing their signals to disappear from the spectrum. This provides definitive proof of their assignment.[5]

  • Solvent Choice: The choice of deuterated solvent is critical.[7] DMSO-d₆ is often an excellent choice for compounds with exchangeable protons as it forms hydrogen bonds, which can slow down the exchange rate and result in sharper N-H signals compared to a less polar solvent like CDCl₃.[8]

Part 2: Predicted IR Spectral Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. For 5-methyl-1H-pyrrol-3-amine, the key is to identify the characteristic vibrations of the N-H bonds (from both the pyrrole and the amine), the C-N bonds, and the vibrations of the pyrrole ring itself.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity/Shape Justification
N-H StretchPrimary Amine (-NH₂)3450 - 3300Medium-Strong, Two BandsPrimary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric stretching vibrations.[9][10] These may be sharp.
N-H StretchPyrrole Ring (>N-H)~3400Medium, SharpThe N-H stretch of the pyrrole ring is often a relatively sharp band.[1] It may overlap with one of the primary amine N-H stretches.
C-H StretchAromatic (ring) & Aliphatic (CH₃)3150 - 2850Medium-StrongAromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[11]
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium-StrongThis bending vibration is a characteristic feature of primary amines and is often quite prominent.[9][12]
C=C StretchPyrrole Ring1600 - 1450Medium, Multiple BandsThe aromatic C=C stretching vibrations of the pyrrole ring typically result in two or more bands in this region.[13][14]
C-N StretchAromatic Amine1335 - 1250StrongThe stretching vibration of the C-N bond where the carbon is part of the aromatic ring is typically strong and appears in this specific region.[9]

Table 2: Predicted IR Absorption Data for 5-methyl-1H-pyrrol-3-amine.

Expert Interpretation of the IR Spectrum

The IR spectrum provides a holistic view of the molecule's functionality. The definitive presence of a primary amine is confirmed by observing both the two N-H stretching bands around 3400 cm⁻¹ and the N-H bending band around 1620 cm⁻¹.[9] The aromatic nature of the compound is supported by the C=C ring stretches and the high-wavenumber C-N stretch. The combination of these specific bands creates a highly characteristic pattern, allowing for rapid confirmation of the compound's core structure.

Part 3: Experimental Protocols & Workflow

Acquiring high-quality, reproducible spectral data is paramount. The following protocols represent best practices for the analysis of heterocyclic amines like 5-methyl-1H-pyrrol-3-amine.

Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.[7]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the tube.

    • Cap the tube and gently agitate or vortex until the sample is completely dissolved. If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean NMR tube to prevent poor spectral quality.[7]

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H spectrum using typical parameters (e.g., 8-16 scans, 90° pulse angle, 2-4 second acquisition time).[7]

  • D₂O Exchange (Confirmation Step):

    • Remove the sample from the spectrometer.

    • Add one drop of D₂O to the NMR tube.

    • Cap and invert the tube several times to mix thoroughly.

    • Re-insert the sample, lock, and shim again (if necessary).

    • Acquire a second ¹H spectrum using the same parameters. Compare this spectrum to the original to identify the signals that have disappeared.

Protocol for IR (FTIR-ATR) Spectrum Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples due to the minimal sample preparation required.[15][16]

  • Background Collection:

    • Ensure the ATR crystal (typically diamond) is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.[11]

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

    • Lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[16]

    • Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Release the clamp and remove the bulk of the sample.

    • Clean the crystal surface thoroughly with a solvent-moistened soft tissue to prevent cross-contamination.

Overall Spectroscopic Workflow

G

Conclusion

The structural characterization of 5-methyl-1H-pyrrol-3-amine is a synergistic process that relies on the complementary information provided by ¹H NMR and IR spectroscopy. The ¹H NMR spectrum provides a detailed map of the proton framework, with predictable chemical shifts and coupling patterns arising from the electronic influence of the methyl and amino substituents. Concurrently, the IR spectrum offers a rapid and definitive confirmation of the key functional groups—most notably the dual N-H signatures of the pyrrole ring and the primary amine. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently and accurately verify the structure and purity of this important heterocyclic building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(xiv), 195-214. Available from: [Link]

  • Butin, A. V., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8565. Available from: [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Docs. Retrieved from [Link]

  • FTIR Spectroscopy Reference Guide. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2009). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 64(3), 319-326. Available from: [Link]

  • Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. (n.d.). Scribd. Retrieved from [Link]

  • ¹H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. (2013). RSC Publishing. Retrieved from [Link]

  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2017). Redalyc. Retrieved from [Link]

  • W. Stephen McNeil, et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1012. Available from: [Link]

  • Du, L., et al. (2011). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 115(7), 1167-1174. Available from: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 665-676. Available from: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. Available from: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2007). ResearchGate. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved from [Link]

  • Chemical Shift. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. Retrieved from [Link]

Sources

Exploratory

High-Resolution Mass Profiling of 5-Methyl-1H-pyrrol-3-amine: A Technical Guide to Exact Mass Determination

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide Executive Summary: The Strategic Role of Pyrrole Scaffolds In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide

Executive Summary: The Strategic Role of Pyrrole Scaffolds

In modern medicinal chemistry, pyrrole derivatives are recognized as privileged scaffolds due to their ability to participate in diverse hydrogen-bonding networks and π-π interactions within biological targets. Specifically, 5-methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) serves as a critical bifunctional building block. It possesses both a nucleophilic primary amine and a reactive pyrrole core, making it highly valuable for synthesizing kinase inhibitors and targeted therapeutics.

As a Senior Application Scientist, I frequently observe that the transition from synthetic chemistry to pharmacokinetic (PK) profiling often stumbles on a fundamental misunderstanding of mass parameters. This whitepaper provides an authoritative, in-depth guide to the physicochemical mass properties of 5-methyl-1H-pyrrol-3-amine, detailing the causality behind its exact mass calculations and providing a self-validating protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is conflating average molecular weight with monoisotopic exact mass. While molecular weight is essential for benchtop stoichiometry, it is fundamentally useless for high-resolution mass spectrometry and metabolite identification.

  • Average Molecular Weight (96.13 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon is treated as 12.011 due to the ~1.07% presence of 13C ).

  • Monoisotopic Exact Mass (96.0687 Da): Calculated using the exact mass of the most abundant, stable isotope for each element (e.g., exactly 12.00000 Da for 12C ). This is the precise mass targeted by Orbitrap or Time-of-Flight (TOF) analyzers .

Table 1: Physicochemical Mass Parameters
ParameterValueDefinition & Analytical Causality
Chemical Formula C 5​ H 8​ N 2​ Base elemental composition dictating all mass calculations.
Average Molecular Weight 96.13 g/mol Used solely for bulk stoichiometric calculations and reagent weighing.
Monoisotopic Exact Mass 96.0687 DaThe true mass of the molecule consisting only of 12C , 1H , and 14N .
[M+H] + Ion Exact Mass 97.0760 DaThe protonated molecular ion observed in ESI+. Calculated by adding a proton (1.00727 Da) to the neutral mass.

Note on Causality: The exact mass of the [M+H] + ion (97.0760 Da) is derived by adding the mass of a proton (1.00783 Da - 0.00055 Da for the missing electron) to the neutral monoisotopic mass.

Theoretical Mass Calculations and Logical Breakdown

To confidently identify 5-methyl-1H-pyrrol-3-amine in complex biological matrices, one must understand the elemental contributions to its mass. The calculation relies on the exact masses of individual isotopes: 12C (12.00000 Da), 1H (1.00783 Da), and 14N (14.00307 Da).

MassCalc Root 5-Methyl-1H-pyrrol-3-amine C5H8N2 C Carbon (C) 5 Atoms Exact: 12.00000 Da Root->C H Hydrogen (H) 8 Atoms Exact: 1.00783 Da Root->H N Nitrogen (N) 2 Atoms Exact: 14.00307 Da Root->N Sum Exact Mass Calculation (5 × 12.0) + (8 × 1.00783) + (2 × 14.00307) C->Sum H->Sum N->Sum Result Monoisotopic Exact Mass 96.0687 Da Sum->Result

Figure 1: Logical breakdown of the monoisotopic exact mass calculation for C5H8N2.

Isotopic Distribution Profiling

When analyzing the mass spectrum, the monoisotopic peak (M) is accompanied by naturally occurring isotopic variants. For 5-methyl-1H-pyrrol-3-amine, the M+1 peak is primarily driven by the ~1.07% natural abundance of 13C .

Table 2: Predicted Isotopic Distribution (Relative Abundance)
Isotope Peakm/z (ESI+)Relative AbundancePrimary Isotopic Contributors
M (Monoisotopic)97.0760100.0% 12C , 1H , 14N
M+1 98.0794~6.2% 13C (5.35%), 15N (0.74%), 2H (0.09%)
M+2 99.0826~0.2% 13C2​

Experimental Methodology: Self-Validating LC-HRMS Protocol

To verify the exact mass of synthesized or extracted 5-methyl-1H-pyrrol-3-amine, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Causality of Method Selection: 5-methyl-1H-pyrrol-3-amine contains a highly basic primary amine group. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode, as the basic nitrogen readily accepts a proton to form a stable [M+H] + cation. A reversed-phase C18 column is selected to provide adequate retention for the semi-polar pyrrole ring.

Step-by-Step Self-Validating Protocol

This methodology incorporates internal controls to ensure the data is self-validating, adhering to stringent bioanalytical guidelines .

  • System Suitability Test (SST):

    • Action: Inject a mass calibration standard (e.g., Pierce ESI Positive Ion Calibration Solution) before the run.

    • Validation Criterion: Mass accuracy must be < 2 ppm. This proves the Orbitrap/TOF analyzer is properly calibrated.

  • Sample Preparation & Spiking:

    • Action: Dissolve the analyte in LC-MS grade Methanol to 1.0 mg/mL. Dilute to a working concentration of 100 ng/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Validation Criterion: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 2H3​ -labeled analog). Recovery of this standard during analysis validates ionization efficiency and rules out matrix suppression.

  • UHPLC Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

    • Causality: The acidic mobile phase ensures the amine remains fully protonated throughout the chromatographic run, preventing peak tailing.

  • HRMS Acquisition:

    • Action: Operate the mass spectrometer in ESI+ mode. Set the resolution to 70,000 (at m/z 200).

    • Causality: High resolution is critical to differentiate the target [M+H] + ion (97.0760 Da) from isobaric background noise.

  • Post-Run Carryover Validation:

    • Action: Inject a pure solvent blank immediately following the highest concentration sample.

    • Validation Criterion: The blank must show an Extracted Ion Chromatogram (EIC) peak area < 5% of the Lower Limit of Quantification (LLOQ), proving zero column carryover.

Workflow A Sample Prep (100 ng/mL + IS) B UHPLC (C18, Gradient) A->B C ESI+ Ionization ([M+H]+) B->C D HRMS Analyzer (R > 70,000) C->D E Data Processing (m/z 97.0760) D->E F Validation (Error < 5 ppm) E->F

Figure 2: End-to-end LC-HRMS workflow for exact mass verification of 5-methyl-1H-pyrrol-3-amine.

Conclusion

Accurate mass profiling is the bedrock of modern structural elucidation. For 5-methyl-1H-pyrrol-3-amine, distinguishing between its average molecular weight (96.13 g/mol ) and its monoisotopic exact mass (96.0687 Da) is non-negotiable for successful LC-HRMS analysis. By adhering to the self-validating ESI+ protocol outlined in this guide, analytical scientists can ensure high-fidelity detection, paving the way for robust pharmacokinetic tracking and downstream drug development.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Periodic Table of Elements - Standard Atomic Weights and Exact Masses." PubChem. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. URL:[Link]

Foundational

Thermodynamic stability of 5-methyl-1H-pyrrol-3-amine at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-1H-pyrrol-3-amine at Room Temperature Authored by: Gemini, Senior Application Scientist Publication Date: March 24, 2026 Abstract The thermodynamic s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-1H-pyrrol-3-amine at Room Temperature

Authored by: Gemini, Senior Application Scientist

Publication Date: March 24, 2026

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development. This guide provides a comprehensive technical framework for assessing the stability of 5-methyl-1H-pyrrol-3-amine, a substituted pyrrole derivative of interest in medicinal chemistry. We will explore the intrinsic molecular features influencing its stability, outline robust experimental protocols for its evaluation, and discuss computational approaches for predictive analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a thorough stability profile for this and similar heterocyclic amines.

Introduction: The Critical Role of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical and physical stability being paramount hurdles. A thorough understanding of a molecule's inherent stability under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of ensuring safety, efficacy, and shelf-life.[1] For heterocyclic amines like 5-methyl-1H-pyrrol-3-amine, the presence of a reactive pyrrole ring and a nucleophilic amine group presents a unique set of stability considerations.

Pyrrole and its derivatives are known for their diverse biological activities and are core structures in many pharmaceuticals.[2] However, the pyrrole ring is also susceptible to oxidation, polymerization, and other degradation pathways, particularly when exposed to air, light, or acidic conditions.[3] The introduction of a methyl and an amine substituent on the pyrrole ring, as in 5-methyl-1H-pyrrol-3-amine, further modulates its electronic properties and, consequently, its reactivity and stability. This guide will provide the necessary theoretical background and practical methodologies to comprehensively evaluate the thermodynamic stability of this promising chemical entity at room temperature.

Molecular Structure and Inherent Stability Considerations

The structure of 5-methyl-1H-pyrrol-3-amine dictates its potential degradation pathways. Key features to consider include:

  • The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole nucleus is prone to electrophilic attack and oxidation.[3] Upon exposure to air, colorless pyrrole readily darkens due to the formation of polymeric oxidation products.[3]

  • The Amine Group: The 3-amine substituent acts as a powerful activating group, further increasing the electron density of the pyrrole ring and enhancing its susceptibility to oxidation. Primary amines themselves can be sites of oxidative degradation.

  • The Methyl Group: The 5-methyl group, being an electron-donating group, also contributes to the electron-rich nature of the pyrrole ring.

  • Potential for Tautomerization: The presence of the N-H proton allows for the possibility of tautomeric forms, which may have different stability profiles.

Based on these structural features, the primary degradation pathways at room temperature are likely to involve oxidation and polymerization.

Diagram of Potential Degradation Pathways

5-methyl-1H-pyrrol-3-amine 5-methyl-1H-pyrrol-3-amine Oxidized Intermediates Oxidized Intermediates 5-methyl-1H-pyrrol-3-amine->Oxidized Intermediates Oxidation (Air, Light) Hydrolytic Products Hydrolytic Products 5-methyl-1H-pyrrol-3-amine->Hydrolytic Products Hydrolysis (Moisture) Polymeric Degradants Polymeric Degradants Oxidized Intermediates->Polymeric Degradants Polymerization

Caption: Potential degradation pathways for 5-methyl-1H-pyrrol-3-amine.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the stability of 5-methyl-1H-pyrrol-3-amine. This involves both accelerated stability studies and long-term testing under controlled room temperature conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways. This involves subjecting the compound to conditions more severe than those it would typically encounter.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 5-methyl-1H-pyrrol-3-amine in appropriate solvents (e.g., methanol, acetonitrile, water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 80°C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) at room temperature for 24 hours.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[1]

Long-Term Stability Study at Room Temperature

This study provides data on the stability of the compound under its intended storage conditions.

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation: Store solid samples of 5-methyl-1H-pyrrol-3-amine in well-sealed, light-protected containers.

  • Storage Conditions: Maintain the samples at controlled room temperature (e.g., 25°C ± 2°C) and humidity (e.g., 60% RH ± 5% RH).

  • Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, assess the following:

    • Appearance: Visual inspection for color change or physical changes.

    • Purity: HPLC analysis to quantify the parent compound and any degradation products.

    • Water Content: Karl Fischer titration to assess moisture uptake.

Table 1: Summary of Analytical Techniques for Stability Assessment
Analytical TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Quantification of parent compound and degradation products.[1][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of degradation products.[1]
Fourier-Transform Infrared Spectroscopy (FTIR)Detection of changes in functional groups.[1]
Differential Scanning Calorimetry (DSC)Determination of melting point and thermal events.[5]
Thermogravimetric Analysis (TGA)Assessment of thermal decomposition.[5]
Karl Fischer TitrationQuantification of water content.

Computational Assessment of Stability

In silico methods can provide valuable insights into the intrinsic stability of a molecule and complement experimental data. Molecular dynamics (MD) simulations can be employed to study the conformational stability and potential degradation pathways of 5-methyl-1H-pyrrol-3-amine.

Computational Workflow: Molecular Dynamics Simulation

cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Input_Structure 3D Structure of 5-methyl-1H-pyrrol-3-amine Force_Field Select Appropriate Force Field Input_Structure->Force_Field Solvation Solvate in a Water Box Force_Field->Solvation Energy_Minimization Energy Minimization Solvation->Energy_Minimization Equilibration System Equilibration (NVT, NPT) Energy_Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF) Production_MD->Trajectory_Analysis Interaction_Analysis Analyze Interactions with Solvent Trajectory_Analysis->Interaction_Analysis Free_Energy Calculate Free Energy of Degradation Pathways Interaction_Analysis->Free_Energy

Caption: Workflow for a molecular dynamics simulation to assess stability.

A stable trajectory in an MD simulation, indicated by low root-mean-square deviation (RMSD) values, suggests conformational stability.[6][7][8][9][10] Furthermore, quantum mechanical calculations can be used to predict the activation energies for potential degradation reactions, providing a theoretical basis for the observed stability.

Data Interpretation and Reporting

The culmination of experimental and computational studies is a comprehensive stability report. This report should include:

  • A summary of the forced degradation studies, including the identified degradation products and proposed degradation pathways.

  • A tabulation of the long-term stability data, including purity profiles over time.

  • A discussion of the computational findings and their correlation with experimental results.

  • A concluding statement on the thermodynamic stability of 5-methyl-1H-pyrrol-3-amine at room temperature and recommended storage conditions.

Conclusion

The thermodynamic stability of 5-methyl-1H-pyrrol-3-amine is a critical parameter that must be thoroughly investigated to support its potential development as a pharmaceutical intermediate or API. By employing a combination of forced degradation studies, long-term stability testing, and computational analysis, a robust understanding of its stability profile can be achieved. The methodologies outlined in this guide provide a comprehensive framework for this evaluation, ensuring that decisions regarding its handling, storage, and formulation are based on sound scientific evidence.

References

  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

  • SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2019, August 22). Determining Stability Constants Using the AKUFVE Technique. Retrieved from [Link]

  • ACS Publications. (2023, December 12). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. Retrieved from [Link]

  • PubMed. (2015). Determination of physical and chemical stability in pressurised metered dose inhalers: potential new techniques. Retrieved from [Link]

  • PMC. (2025, July 21). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Retrieved from [Link]

  • DTIC. (n.d.). Testing to Determine Chemical Stability, Handling Characteristics, and Reactivity of Energetic-Fuel Mixtures. Retrieved from [Link]

  • ACS Publications. (2006, December 13). One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. Retrieved from [Link]

  • ResearchGate. (2026, March 7). Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanistic pathway for the synthesis of 1H-pyrrol-3-oles and side reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PMC. (n.d.). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Retrieved from [Link]

  • SpringerLink. (2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 5-Methyl-1H-pyrrol-3-amine

Executive Summary & Strategic Context 5-Methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) is a highly valuable building block utilized extensively in medicinal chemistry and the synthesis of bioactive heterocycles[1]. The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

5-Methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) is a highly valuable building block utilized extensively in medicinal chemistry and the synthesis of bioactive heterocycles[1]. The synthesis of this compound relies on the reduction of the commercially available precursor, 2-methyl-4-nitropyrrole (CAS: 1211851-52-3). Due to the profoundly electron-rich nature of the pyrrole core, the resulting free amine is highly susceptible to rapid oxidation and degradation. To circumvent this, we employ a mild zinc-mediated reduction in a mixed solvent system—a method proven effective for sensitive nitropyrroles—followed by immediate stabilization via salt formation[2].

Reaction Pathway & Workflow

G A 2-Methyl-4-nitropyrrole (CAS: 1211851-52-3) B Zn dust, AcOH EtOH/EtOAc (2:1), 50°C A->B Reduction C 5-Methyl-1H-pyrrol-3-amine (Unstable Free Base) B->C Workup D HCl (1M in Et2O) Precipitation C->D Stabilization E 5-Methyl-1H-pyrrol-3-amine HCl (Stable Salt) D->E Isolation

Synthetic workflow for 5-methyl-1H-pyrrol-3-amine via zinc-mediated reduction.

Experimental Parameters

ParameterValue / Description
Starting Material 2-Methyl-4-nitropyrrole (CAS: 1211851-52-3)
Target Product 5-Methyl-1H-pyrrol-3-amine (CAS: 153137-59-8)
Reducing Agent Zinc dust (Zn, 5.0 equiv)
Acid Catalyst Glacial Acetic Acid (AcOH, 10.0 equiv)
Solvent System Absolute Ethanol / Ethyl Acetate (2:1 v/v)
Reaction Temperature 50 °C
Reaction Time 2 hours
Product Stability Low as a free base; High as a hydrochloride salt

Step-by-Step Synthesis Protocol

Reaction Setup & Reduction
  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-nitropyrrole (1.0 equiv) in a 2:1 (v/v) mixture of absolute ethanol and ethyl acetate[2].

  • Add glacial acetic acid (10.0 equiv) to the solution and stir at room temperature for 5 minutes.

  • Gradually add zinc dust (5.0 equiv) in small portions over a 15-minute period to control the mild exotherm associated with the initial electron transfer.

  • Attach a reflux condenser and heat the reaction mixture to 50 °C for 2 hours[2].

Workup & Extraction
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a tightly packed pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the filter cake thoroughly with cold ethyl acetate.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C to prevent thermal degradation of the free amine.

  • Resuspend the crude residue in ethyl acetate and cool to 0 °C in an ice bath. Carefully neutralize the residual acetic acid by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases and the aqueous layer reaches pH ~7.5.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Stabilization & Salt Formation
  • Critical Step: The free 5-methyl-1H-pyrrol-3-amine is highly unstable and prone to rapid decomposition[2]. Immediately transfer the dried ethyl acetate solution to a clean flask and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add 1M HCl in diethyl ether dropwise until precipitation is complete (approximately 1.1 equiv).

  • Stir the suspension for 15 minutes at 0 °C to ensure complete salt formation.

  • Collect the resulting 5-methyl-1H-pyrrol-3-amine hydrochloride salt via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Mechanistic Insights & Causality

  • Choice of Reducing Agent: Standard catalytic hydrogenation (e.g., Pd/C with H₂) can lead to unwanted side reactions, such as ring saturation or hydrogenolysis, when applied to highly electron-rich heterocycles. Zinc in acetic acid provides a controlled, single-electron transfer (SET) reduction pathway that selectively reduces the nitro group to the primary amine while leaving the delicate pyrrole core intact[2].

  • Solvent System: The 2:1 EtOH/EtOAc mixture ensures complete solubility of the starting material while moderating the reactivity of the zinc/acetic acid system, preventing runaway exothermic reactions and minimizing the formation of dimeric azo-byproducts[2].

  • Amine Instability & Salt Formation: Aminopyrroles are profoundly electron-rich; the amino group donates electron density into the already pi-excessive pyrrole ring. This makes the free base highly susceptible to air oxidation and spontaneous polymerization. By immediately converting the free base to its hydrochloride salt, the lone pair on the nitrogen is protonated. This effectively withdraws electron density from the ring, dramatically enhancing the compound's shelf stability and allowing for long-term storage without degradation.

In-Process Validation (Self-Validating System)

To ensure the integrity of the protocol, the following validation gates must be passed during execution:

  • TLC Monitoring: The reduction progress must be monitored via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 1:1). The starting material (2-methyl-4-nitropyrrole) appears as a distinct UV-active spot. The reaction is deemed complete when this spot disappears entirely, replaced by a highly polar spot at the baseline that stains intensely with Ninhydrin (confirming the presence of a primary amine).

  • LC-MS Verification: Prior to salt formation, an aliquot of the organic layer should be subjected to LC-MS. The validation is successful if the mass of the nitro precursor (m/z 126) is absent, and the desired amine mass (m/z 96) is the dominant peak.

References

  • Buy 1-(2-Bromoethyl)isoquinoline (EVT-13107292) - EvitaChem. evitachem.com.
  • 1211851-52-3,2-Methyl-4-nitro-1H-pyrrole-AccelaChem. accelachem.com.
  • Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC. nih.gov.

Sources

Application

Application Note &amp; Protocol: Preparation of 5-methyl-1H-pyrrol-3-amine in DMSO for Cell-Based Assays

Introduction: The Challenge of Small Molecule Solubility in Aqueous Systems The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on their effective and reproducible deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Small Molecule Solubility in Aqueous Systems

The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on their effective and reproducible delivery to the biological system. Many small molecules, particularly heterocyclic amines such as 5-methyl-1H-pyrrol-3-amine, often exhibit poor aqueous solubility. This necessitates the use of an organic solvent for the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in life science research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds[1][2].

However, the introduction of DMSO into a cell culture environment is not without consequence. At elevated concentrations, DMSO can induce cellular stress, affect membrane permeability, inhibit cell proliferation, and even cause cytotoxicity, thereby confounding experimental results[3][4][5]. Therefore, a meticulously designed protocol is essential to maximize compound solubility while minimizing solvent-induced artifacts.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper dissolution, handling, and application of 5-methyl-1H-pyrrol-3-amine in DMSO for cell-based assays. It emphasizes the causality behind procedural steps to ensure data integrity and reproducibility.

Characterization of Compound and Solvent

5-methyl-1H-pyrrol-3-amine: Essential Preliminary Data

Prior to initiating any experimental work, it is imperative to gather all available physicochemical data for the specific batch of 5-methyl-1H-pyrrol-3-amine being used. This information is typically found on the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

PropertyValueSource / Notes
CAS Number User to InputVerify from supplier CoA.
Molecular Weight (MW) User to InputExample: ~110.16 g/mol (Theoretical)
Purity (%) User to InputCritical for accurate molarity calculations.
Physical Form User to Inpute.g., Solid, powder, oil.
Recommended Storage User to Inpute.g., Inert atmosphere, room temperature[6].
Safety & Handling User to InputReview SDS for personal protective equipment (PPE).
Dimethyl Sulfoxide (DMSO): The Vehicle of Choice

While indispensable, DMSO's properties must be respected. It is hygroscopic, readily absorbing water from the atmosphere, which can affect its solvating power and the stability of the dissolved compound over time[1]. It is also a powerful solvent that can extract chemicals from plastics, mandating the use of appropriate containers.

The most critical consideration is DMSO's dose-dependent effect on cell viability. The primary goal of any protocol is to keep the final concentration of DMSO in the assay as low as possible[1][5].

The Cellular Impact of DMSO: A Data-Driven Perspective

To establish a safe working concentration, it is crucial to understand the cytotoxic profile of DMSO. The acceptable final concentration in a cell assay is highly dependent on the cell type and the duration of exposure. While many robust cell lines can tolerate up to 0.5% DMSO for short periods, sensitive or primary cells may show stress at concentrations as low as 0.1%[5][7].

Table 1: Summary of DMSO Cytotoxicity on Various Cell Lines

Cell LineDMSO ConcentrationExposure TimeObserved EffectSource
HepG2 0.625%72 h>30% reduction in viability (cytotoxic)[3]
HepG2 3% - 5%72 hSignificant inhibition of cell proliferation[4]
Huh7 ≤1.25%72 hNot cytotoxic (<30% viability reduction)[3]
hAPC 0.1% - 0.5%Up to 7 daysNot cytotoxic[8]
hAPC 1%72 hSignificant reduction in cell viability[8]
hAPC 5% - 10%24 h - 7 daysConsistently cytotoxic[8]

Protocol: Preparation of a High-Concentration Master Stock

This protocol details the creation of a concentrated stock solution (e.g., 10-50 mM) in 100% sterile DMSO. The high concentration allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO percentage low.

Materials
  • 5-methyl-1H-pyrrol-3-amine powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile glass vial (amber preferred for light-sensitive compounds) or polypropylene microcentrifuge tubes[10]

  • Calibrated analytical balance

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired molarity in a specific volume.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL: Mass (g) = (0.010 mol/L) × (0.001 L) × (110.16 g/mol ) = 0.0011016 g = 1.10 mg

  • Weigh Compound: Accurately weigh the calculated mass of 5-methyl-1H-pyrrol-3-amine and transfer it into a sterile glass vial.

    • Causality: Using a glass vial prevents leaching of plasticizers that can occur with some solvents and compounds. Weighing directly into the dissolution vial minimizes transfer loss.

  • Add DMSO: Using a sterile pipette, add the calculated volume of 100% DMSO to the vial.

  • Promote Dissolution:

    • a. Vortex: Tightly cap the vial and vortex gently for 1-2 minutes[1].

    • b. Visual Inspection: Check for any undissolved particulate matter.

    • c. Sonication (if needed): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes[1].

    • d. Gentle Warming (use with caution): As a last resort, warm the solution briefly in a 37°C water bath. This can aid dissolution but may risk compound degradation[1][12]. Always verify compound stability at this temperature.

  • Aliquot for Storage: Once the compound is fully dissolved, aliquot the master stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Causality: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock[1].

  • Store Properly: Store the aliquots at -20°C or -80°C in a tightly sealed container with desiccant[1][9]. For many compounds, stock solutions in DMSO are stable for up to 3-6 months at -20°C[12].

Workflow Diagram: Master Stock Preparation

G cluster_prep Master Stock Preparation weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated master stock solution.

Protocol: Serial Dilution for Assay Working Solutions

A common pitfall is the precipitation of a compound when a concentrated DMSO stock is diluted directly into an aqueous cell culture medium[1][13]. To mitigate this, a serial dilution is first performed in 100% DMSO to lower the compound concentration before the final dilution into the aqueous medium. This ensures a consistent, low final DMSO concentration across all experimental conditions[1][11].

Step-by-Step Methodology
  • Label Tubes: Label a series of sterile microcentrifuge tubes for each concentration in your dilution series (e.g., C1 to C8).

  • Prepare Diluent: Add a specific volume of 100% DMSO to tubes C2 through C8. For a 2-fold serial dilution, this volume will be equal to the volume transferred in the next step.

  • Start Dilution Series:

    • a. Add double the volume from step 2 of your master stock solution to tube C1. (This will be your highest concentration).

    • b. Transfer half the volume from C1 to C2. Mix thoroughly by pipetting up and down.

    • c. Using a fresh pipette tip, transfer the same volume from C2 to C3. Mix thoroughly.

    • d. Continue this process down the series to create a range of concentrations, all in 100% DMSO[1][13].

  • Prepare Final Working Solutions:

    • a. For each concentration, dilute a small volume of the DMSO serial dilution stock into your final cell culture medium.

    • Example: To achieve a 1000-fold dilution (for a 0.1% final DMSO concentration), add 1 µL of each DMSO stock into 999 µL of culture medium.

    • b. Crucially, also prepare a Vehicle Control: Add 1 µL of pure 100% DMSO to 999 µL of culture medium. This control is essential for validating that any observed cellular effects are due to the compound and not the solvent[1][9].

  • Apply to Cells: Immediately add the final working solutions to your cell assay plates.

Workflow Diagram: Serial Dilution Process

G cluster_dmso Step 1: Serial Dilution in 100% DMSO cluster_media Step 2: Final Dilution in Assay Medium cluster_pure_dmso Master Master Stock (e.g., 10 mM) C1 C1 (5 mM) Master->C1 Transfer C2 C2 (2.5 mM) C1->C2 Transfer Final_C1 Final C1 (e.g., 5 µM in 0.1% DMSO) C1->Final_C1 1:1000 Dilution C3 C3 (1.25 mM) C2->C3 Transfer Final_C2 Final C2 (e.g., 2.5 µM in 0.1% DMSO) C2->Final_C2 1:1000 Dilution Dots ... C3->Dots Final_C3 Final C3 (e.g., 1.25 µM in 0.1% DMSO) C3->Final_C3 1:1000 Dilution Final_Vehicle Vehicle Control (0.1% DMSO) Pure_DMSO 100% DMSO Pure_DMSO->Final_Vehicle 1:1000 Dilution

Caption: Recommended two-step dilution workflow to prevent precipitation.

Safety Precautions

  • Compound Handling: 5-methyl-1H-pyrrol-3-amine is a chemical whose toxicological properties may not be fully characterized. Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO and solutions containing it.

References

  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem Technical Support.
  • Al-Bawab, A. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc.
  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Bridges Lab.
  • de Oliveira, S. H. P. et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics.
  • de Oliveira, S. H. P. et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. ScienceDirect.
  • Rodrigues, M. F. et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience.
  • NanoTemper Technologies. (n.d.). Ligand serial dilution. NanoTemper.
  • Quora. (2026). What's the step-by-step process to make small volumes of diluted DMSO?
  • Protocol Online. (2011).
  • Emulate Bio. (2019).
  • Guidechem. (n.d.). 1H-Pyrrol-3-amine, 5-methyl-2-phenyl- 91481-01-5 wiki.
  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • Guidechem. (n.d.).
  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-.
  • ChemSrc. (n.d.). Pyrroles database - synthesis, physical properties.
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • NextSDS. (n.d.).
  • Wu, Y. et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC.
  • Merck. (n.d.). 1-Methyl-1H-pyrrol-3-amine hydrochloride.
  • MedChemExpress. (n.d.). 5-Methylisoxazol-3-amine.
  • Apollo Scientific. (n.d.). 3-Amino-5-methyl-1H-pyrazole SDS.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • The Good Scents Company. (n.d.). pyrrole, 109-97-7.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrrol-3-amine hydrochloride.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Australian Pesticides and Veterinary Medicines Authority. (2025).

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Method

Application Note: 5-Methyl-1H-pyrrol-3-amine as a Privileged Building Block in Small Molecule Kinase Inhibitor Discovery

Executive Summary 5-Methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) [1],[2] has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Frequently utilized as a hinge-binding motif or a solv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) [1],[2] has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Frequently utilized as a hinge-binding motif or a solvent-exposed appendage, this building block is instrumental in the synthesis of highly selective small molecule kinase inhibitors targeting the Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) families[3],[4]. This application note details the structural rationale, synthetic workflows, and validated experimental protocols for integrating 5-methyl-1H-pyrrol-3-amine into novel drug scaffolds.

Structural Rationale: The Causality of the 5-Methyl Substitution

When designing kinase inhibitors, the choice of the peripheral amine is critical for both target affinity and pharmacokinetic viability. While unsubstituted pyrrole-3-amines can form critical hydrogen bonds within the ATP-binding cleft, they suffer from two major liabilities: poor metabolic stability and lack of steric optimization.

Incorporating a methyl group at the C5 position of the pyrrole ring provides two causal advantages:

  • Metabolic Shielding (Pharmacokinetics): The C5 position of an unsubstituted pyrrole is highly electron-rich and susceptible to CYP450-mediated oxidative metabolism, which forms reactive and unstable pyrrolinones. The 5-methyl substitution sterically blocks this site of oxidation, drastically reducing intrinsic clearance ( CLint​ ) and extending the compound's half-life in human liver microsomes (HLM).

  • Hydrophobic Packing (Pharmacodynamics): The 5-methyl vector projects into a localized lipophilic sub-pocket adjacent to the hinge region of kinases like JAK3 and BTK. This enhances van der Waals interactions, frequently yielding a 2- to 5-fold improvement in biochemical potency compared to des-methyl or 1-methyl analogs[4].

Signaling Pathway Context: JAK3/STAT & BTK Inhibition

Pyrrole-3-amine derivatives are extensively utilized to modulate aberrant signaling in autoimmune diseases (e.g., rheumatoid arthritis) and hematological malignancies[4]. By acting as ATP-competitive inhibitors, these compounds block the autophosphorylation of kinases like JAK3, thereby preventing the downstream phosphorylation and dimerization of STAT proteins.

Pathway Cytokine Cytokine (IL-2, IL-4, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Phosphorylation & Dimerization JAK3->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor 5-Methyl-1H-pyrrol-3-amine Derived Inhibitor Inhibitor->JAK3 ATP Competitive Inhibition

JAK3/STAT signaling pathway illustrating the targeted inhibition of JAK3 by pyrrole-3-amine analogs.

Synthetic Strategies & Workflow

The primary amine at the 3-position of 5-methyl-1H-pyrrol-3-amine is highly nucleophilic. It serves as an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling when reacted with halogenated heterocyclic cores (e.g., pyrrolo[2,1-f][1,2,4]triazines or 2,4-dichloropyrimidines)[3],[4].

SynthesisWorkflow Core Halogenated Core (e.g., Dichloropyrimidine) SNAr SNAr / Buchwald Coupling Core->SNAr Amine 5-Methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) Amine->SNAr Intermediate Monosubstituted Intermediate SNAr->Intermediate CrossCoupling Late-Stage Functionalization Intermediate->CrossCoupling Final Target Kinase Inhibitor CrossCoupling->Final

Synthetic workflow for integrating 5-methyl-1H-pyrrol-3-amine into heterocyclic kinase inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high yield and purity during the integration of 5-methyl-1H-pyrrol-3-amine[1].

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective coupling of 5-methyl-1H-pyrrol-3-amine to a 2,4-dichloropyrimidine core.

  • Causality of Solvent (n-BuOH): The protic nature of n-butanol stabilizes the Meisenheimer complex transition state via hydrogen bonding, significantly accelerating the SNAr reaction compared to aprotic solvents like THF. Its high boiling point allows for safe heating to 90°C.

  • Causality of Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It efficiently scavenges the HCl byproduct driving the reaction forward without competing with the pyrrole-amine for the electrophilic pyrimidine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq, 5.0 mmol) in anhydrous n-BuOH (15 mL).

  • Reagent Addition: Add 5-methyl-1H-pyrrol-3-amine (1.05 eq, 5.25 mmol) followed by DIPEA (2.5 eq, 12.5 mmol) dropwise at room temperature.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 4-6 hours.

  • Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting pyrimidine ( Rf​≈0.6 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.3 ) indicates completion. Confirm the mono-substituted mass via LC-MS ( [M+H]+ ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO3​ (30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography to yield the mono-aminated intermediate.

Protocol 2: Buchwald-Hartwig Amination (For Hindered Cores)

Objective: Coupling 5-methyl-1H-pyrrol-3-amine to sterically hindered or electron-rich aryl/heteroaryl halides where standard SNAr fails.

  • Causality of Catalyst/Ligand System ( Pd2​(dba)3​ / Xantphos): Xantphos possesses a wide bite angle (~111°), which strongly favors the reductive elimination step in the catalytic cycle. This specifically prevents the formation of bis-arylated byproducts, ensuring high selectivity for the desired secondary amine.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the aryl halide (1.0 eq, 2.0 mmol), 5-methyl-1H-pyrrol-3-amine (1.2 eq, 2.4 mmol), and Cs2​CO3​ (2.0 eq, 4.0 mmol).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq, 5 mol%) and Xantphos (0.1 eq, 10 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution: Seal the tube and heat to 100°C for 12 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The presence of the product mass and absence of the aryl halide starting material validates the catalytic turnover.

  • Workup: Cool the reaction, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Pharmacological Impact & SAR Data

To demonstrate the empirical value of the 5-methyl substitution, the following table summarizes the Structure-Activity Relationship (SAR) data for a series of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors[3],[4]. The data highlights the causality between the C5-methyl group and improvements in both potency and metabolic stability.

Compound ScaffoldPeripheral Amine SubstitutionJAK3 IC50​ (nM)BTK IC50​ (nM)HLM t1/2​ (min)
Pyrrolo-triazineUnsubstituted pyrrole-3-amine456218
Pyrrolo-triazine1-Methyl-1H-pyrrol-3-amine385522
Pyrrolo-triazine5-Methyl-1H-pyrrol-3-amine 12 15 >60

Note: The introduction of the 5-methyl group yields a >3-fold increase in JAK3/BTK potency and a >3-fold extension in human liver microsome (HLM) half-life compared to the unsubstituted analog.

References

  • World Intellectual Property Organization (WIPO)
  • United States Patent Office (USPTO) Title: United States Patent - Pyrrolotriazine derivatives having kinase inhibitory activity Source: googleapis.com URL:[Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Strategy and Pharmacokinetic Profiling for 5-Methyl-1H-pyrrol-3-amine

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note Executive Summary & Pharmacological Context 5-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note

Executive Summary & Pharmacological Context

5-Methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) is a highly reactive, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of novel pharmacophores, including tyrosine kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Because it is an early-stage chemical intermediate rather than a finalized, FDA-approved therapeutic, there are no pre-established, universal in vivo dosing guidelines [1].

As a Senior Application Scientist, I must emphasize a critical causality in preclinical development: You cannot establish efficacy dosing without first defining the compound's tolerability and systemic exposure. Administering arbitrary doses of novel pyrrole derivatives often leads to acute toxicity or sub-therapeutic exposure due to poor bioavailability. Therefore, this application note provides a self-validating, step-by-step methodology to empirically determine the Maximum Tolerated Dose (MTD) and establish Pharmacokinetic (PK) baselines for 5-methyl-1H-pyrrol-3-amine and its direct derivatives in murine models.

Formulation Strategy & Physicochemical Profiling

Pyrrole amines present unique formulation challenges. The primary amine at the 3-position is basic, while the pyrrole nitrogen is weakly acidic. Furthermore, electron-rich pyrroles are susceptible to rapid oxidation in vivo. To ensure accurate dosing, the compound must be fully solubilized; particulate suspension in intravenous (IV) dosing will cause lethal pulmonary embolisms, invalidating the study.

We utilize a co-solvent approach to disrupt the crystal lattice of the compound while maintaining physiological compatibility, grounded in established excipient guidelines [2].

Table 1: Recommended Vehicle Formulations for 5-Methyl-1H-pyrrol-3-amine
Route of AdministrationRecommended Vehicle FormulationCausality / RationaleMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO + 10% Tween 80 + 85% SalineDMSO acts as the primary solubilizer. Tween 80 prevents precipitation upon dilution in the bloodstream.5 mL/kg (approx. 100 µL for a 20g mouse)
Per Os (PO / Oral) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterForms a uniform, viscous suspension ideal for gastric absorption. Protects the compound from immediate acidic degradation.10 mL/kg (approx. 200 µL for a 20g mouse)

Preclinical Workflow Visualization

The following diagram outlines the logical progression from formulation to PK parameter calculation. You must establish the MTD before conducting the PK study to ensure the PK doses do not induce organ failure, which would artificially alter clearance rates.

G N1 Compound Preparation 5-methyl-1H-pyrrol-3-amine N2 Formulation Strategy (Co-solvent / Suspension) N1->N2 N3 MTD Determination (OECD 425 Up-and-Down) N2->N3 Toxicity Profiling N4 In Vivo PK Dosing IV (Tail Vein) & PO (Gavage) N3->N4 Safe Dose Selection N5 Blood Sampling & LC-MS/MS (Bioanalysis) N4->N5 N6 PK Parameter Calculation (Clearance, Vd, F%) N5->N6 Data Extraction

Caption: Preclinical workflow for establishing in vivo dosing guidelines for novel pyrrole derivatives.

Step-by-Step Methodologies

Protocol A: Maximum Tolerated Dose (MTD) Determination

To minimize animal usage while obtaining statistically robust toxicity data, we employ the OECD Test Guideline 425 (Up-and-Down Procedure) [3].

Step-by-Step Execution:

  • Animal Preparation: Fast healthy, adult female C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing. Fasting reduces variability in gastric emptying and compound absorption.

  • Initial Dosing: Administer a single oral dose of 175 mg/kg (default starting dose when toxicity is unknown) to a single mouse via oral gavage using a 20-gauge bulb-tipped gastric needle.

  • Observation: Observe the animal continuously for the first 30 minutes, then periodically for 48 hours. Look for clinical signs of distress: piloerection, lethargy, tremors, or significant weight loss (>10%).

  • Dose Adjustment (The "Up-and-Down" Logic):

    • If the animal survives 48 hours: Dose the next single animal at a higher tier (e.g., 550 mg/kg).

    • If the animal exhibits severe toxicity or mortality: Dose the next single animal at a lower tier (e.g., 55 mg/kg).

  • Endpoint: Continue sequential dosing until the stopping criteria (as defined by OECD 425 software) are met. The highest dose at which no severe adverse effects are observed is designated as the MTD.

Protocol B: Pharmacokinetic (PK) Profiling

Early characterization of a compound's PK profile is a regulatory standard expected in modern drug development [4]. To determine the absolute oral bioavailability ( F ), the compound must be administered via both IV and PO routes in parallel cohorts.

Dose Selection Rule: Set the PO dose at 1/10th of the established MTD . Set the IV dose at 1/5th of the PO dose (to account for the lack of first-pass metabolism).

Step-by-Step Execution:

  • Cohort Assignment: Randomize mice into two groups (n=3 per time point). Group 1 receives IV administration; Group 2 receives PO administration.

  • Administration:

    • IV Group: Warm the mouse briefly under a heat lamp to dilate the lateral tail vein. Inject the formulated compound smoothly over 5-10 seconds.

    • PO Group: Administer the suspension directly into the stomach via oral gavage.

  • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein or saphenous vein at the following time points: 5 min (IV only), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Plasma Extraction: Transfer blood immediately into K2-EDTA coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Data Presentation: Key PK Parameters

Following LC-MS/MS bioanalysis, plot the plasma concentration-time curve. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the parameters outlined in Table 2.

Table 2: Critical Pharmacokinetic Parameters for Pyrrole Derivatives
ParameterSymbolDefinitionCausality / Importance in Dosing
Maximum Concentration Cmax​ The peak plasma concentration achieved after dosing.Dictates acute toxicity risks and peak target engagement.
Time to Maximum Tmax​ The time at which Cmax​ is observed.Indicates the rate of gastrointestinal absorption (PO only).
Area Under the Curve AUC0−∞​ Total systemic exposure to the drug over time.Used to calculate clearance and overall bioavailability.
Half-Life t1/2​ Time required for plasma concentration to decrease by 50%.Determines the dosing frequency (e.g., once daily vs. twice daily).
Clearance CL The volume of plasma cleared of the drug per unit time.High clearance indicates rapid metabolism (often hepatic for pyrroles).
Bioavailability F(%) (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 The ultimate metric. If F<10% , the compound requires structural optimization before further in vivo efficacy studies.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2024). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing. Guidance for Industry. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 5-methyl-1H-pyrrol-3-amine during long-term storage

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of electron-rich pyrroles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of electron-rich pyrroles. This guide is specifically engineered for drug development professionals and synthetic chemists who need to stabilize 5-methyl-1H-pyrrol-3-amine during isolation, handling, and long-term storage.

The Mechanistic Root of the Problem

To effectively troubleshoot the degradation of 5-methyl-1H-pyrrol-3-amine, we must first understand the causality of its instability. The pyrrole ring is inherently electron-rich. In this specific molecule, the presence of a methyl group at the C5 position and an amino group at the C3 position act as powerful electron-donating groups (EDGs). These groups synergistically raise the Highest Occupied Molecular Orbital (HOMO) energy of the ring.

Because of this elevated HOMO energy, the molecule is exceptionally vulnerable to single-electron oxidation by ambient oxygen or photo-induced excitation[1]. Once an electron is lost, a highly reactive radical cation is formed. This intermediate rapidly undergoes intermolecular coupling, deprotonation, and subsequent cascade polymerization, transforming your pristine compound into an intractable, black polypyrrole tar[2].

OxidationMechanism A 5-Methyl-1H-pyrrol-3-amine (Electron-Rich) B Radical Cation Intermediate A->B O2 / Light (-1 e-) C Dipyrrolic/Oligomeric Species B->C Coupling & Deprotonation D Polypyrrole Degradants (Black/Brown Tar) C->D Oxidative Polymerization

Fig 1: Aerobic oxidative polymerization pathway of 5-methyl-1H-pyrrol-3-amine.

Frequently Asked Questions & Troubleshooting

Q1: My freshly synthesized 5-methyl-1H-pyrrol-3-amine turns brown within hours on the bench. How can I physically protect the free base for immediate downstream use? Answer: If you must use the free base immediately, physical exclusion of oxidants is your only defense. You must utilize strict Schlenk line techniques. Dissolve the compound in thoroughly degassed solvents (sparged with Argon for at least 30 minutes) and store the solution in an amber glass vial to prevent photo-oxidation[3]. Maintain a positive pressure of Argon or Nitrogen at all times.

Q2: What is the most robust, scientifically sound method for the long-term storage of this compound? Answer: Physical barriers eventually fail; chemical stabilization is required for long-term storage. The most effective strategy is to convert the free amine into an ammonium salt (e.g., a hydrochloride salt)[4]. By protonating the C3-amine, you convert it from an electron-donating group (-NH2) into a strong electron-withdrawing group (-NH3+). This drastically lowers the HOMO energy of the pyrrole ring, shutting down the radical cation formation pathway and rendering the molecule shelf-stable for months.

Q3: How do I recover the free base from the hydrochloride salt when I am ready to run my reaction? Answer: Perform a mild biphasic neutralization immediately prior to use. Suspend the salt in a degassed organic solvent (like dichloromethane) and gently wash with a cold, degassed saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the organic layer, dry over anhydrous Na2SO4, and use the solution immediately in your next synthetic step.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions, chemical state, and the expected shelf-life of the compound.

Chemical StateStorage TemperatureAtmosphereLight ExposureExpected Shelf-LifeDegradation Indicator
Free Base25°C (Room Temp)Ambient AirDirect Light< 2 hoursRapid blackening
Free Base4°CAmbient AirDark12 - 24 hoursGradual browning
Free Base-20°CArgonDark1 - 2 weeksSlight yellowing
HCl Salt -20°C Argon Dark > 12 months Remains white/off-white

Self-Validating Protocol: Conversion to Hydrochloride Salt

This protocol is designed as a self-validating system: the immediate precipitation of a white/off-white solid confirms successful protonation, while any dark discoloration immediately alerts the operator to pre-existing oxidative damage.

Materials Required:

  • Freshly purified 5-methyl-1H-pyrrol-3-amine (Free base)

  • Anhydrous, degassed diethyl ether

  • Standardized HCl in diethyl ether (e.g., 2.0 M)

  • Argon gas source and Schlenk filtration apparatus

Step-by-Step Methodology:

  • Preparation: Immediately following the purification of the free base, transfer it to an oven-dried, Argon-purged round-bottom flask. Dissolve the free base in a minimal volume of anhydrous, degassed diethyl ether.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C). Causality: Salt formation is highly exothermic; cooling prevents thermal degradation of the sensitive pyrrole ring during protonation.

  • Protonation: While maintaining vigorous magnetic stirring, add 1.05 equivalents of the ethereal HCl solution dropwise.

  • Validation Check: A white to off-white precipitate (the HCl salt) should form instantly. Note: If the solution or precipitate turns dark brown or black at this stage, the batch has already undergone oxidative polymerization and must be discarded.

  • Isolation: Rapidly filter the precipitate using a Schlenk frit under positive Argon pressure. Do not pull ambient air through the filter cake, as the residual solvent evaporation will cause condensation and introduce moisture.

  • Washing: Wash the filter cake with two portions of cold, degassed diethyl ether to remove any unreacted free base and trace impurities.

  • Drying & Storage: Dry the solid under high vacuum (Schlenk line) for 2 to 4 hours. Transfer the dry, white powder to an amber glass vial, backfill with Argon, seal tightly with PTFE tape, and store at -20°C.

StorageWorkflow Start Purified Free Base (Highly Unstable) Decision Usage Timeline? Start->Decision Immediate Immediate Use (< 12 hours) Decision->Immediate LongTerm Long-Term Storage (> 12 hours) Decision->LongTerm Bench Degassed Solvent Amber Vial / N2 atm Immediate->Bench Salt Convert to HCl Salt (Electronic Stabilization) LongTerm->Salt Freeze Lyophilize & Store at -20°C under Argon Salt->Freeze

Fig 2: Decision matrix and handling workflow for stabilizing 5-methyl-1H-pyrrol-3-amine.

References

  • BenchChem. "How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis." BenchChem Technical Support.
  • Organic & Biomolecular Chemistry. "Synthesis and properties of tetra-aryl azobispyrroles." RSC Publishing.
  • ResearchGate. "Oxidative polymerization of pyrrole (Py) resulting in polypyrrole." Biodegradable Polymers, Polymer Composites and Nanoparticles.
  • ResearchGate. "What are stabilizers for amides, imides and amines for their long time storage?" Scientific Discussion Forum.

Sources

Optimization

Best purification techniques for crude 5-methyl-1H-pyrrol-3-amine extracts

Welcome to the advanced troubleshooting and protocol center for the isolation and purification of 5-methyl-1H-pyrrol-3-amine. Designed for researchers and drug development professionals, this guide addresses the unique i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for the isolation and purification of 5-methyl-1H-pyrrol-3-amine. Designed for researchers and drug development professionals, this guide addresses the unique instability of electron-rich aminopyrroles and provides field-proven, self-validating methodologies to ensure high-purity yields.

Diagnostic Troubleshooting Guide

Symptom: The crude extract rapidly turns dark brown or black during solvent evaporation.

  • Mechanistic Causality: 5-methyl-1H-pyrrol-3-amine is a highly electron-rich heterocycle. The synergistic electron-donating effects of the C5-methyl and C3-amino groups elevate the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the pyrrole ring extremely susceptible to autoxidation and radical-mediated polymerization when exposed to atmospheric oxygen[1].

  • Corrective Action: Always evaporate solvents under a strict inert atmosphere (Nitrogen or Argon) using a rotary evaporator backfilled with inert gas. Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

Symptom: Severe streaking on TLC and poor mass recovery (<30%) during flash column chromatography.

  • Mechanistic Causality: Standard silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5–5.0. This weakly acidic environment protonates the aminopyrrole. The protonated species acts as an electrophile, reacting with unprotonated pyrrole molecules to trigger a rapid, acid-catalyzed oligomerization cascade. The resulting polymers bind irreversibly to the stationary phase.

  • Corrective Action: Switch to neutral Alumina (Brockmann Grade III) or deactivate standard silica gel by pre-flushing the column with 1-2% Triethylamine (Et 3​ N) in the mobile phase to neutralize the acidic silanol sites.

Symptom: The purified free base degrades within hours at room temperature, yielding broad, unresolvable peaks in 1 H-NMR.

  • Mechanistic Causality: The free base of 3-aminopyrroles is thermodynamically unstable due to its high electron density, making it prone to spontaneous air oxidation and isomerization[2].

  • Corrective Action: Convert the free base into a stable protonated salt (e.g., hydrochloride or tetraphenylborate) immediately upon elution. Protonation of the amine drastically reduces the overall electron density of the ring, deactivating it against electrophilic attack and oxidation[3].

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system, ensuring that you can verify the success of each step before proceeding.

Protocol A: Anaerobic Liquid-Liquid Extraction (LLE)

Purpose: To remove inorganic salts and highly polar impurities while minimizing oxidative degradation.

  • Solvent Degassing: Sparge all extraction solvents (Ethyl Acetate and saturated aqueous NaHCO 3​ ) with Argon for 15 minutes prior to use.

  • Extraction: Dissolve the crude reaction mixture in the degassed organic solvent. Transfer to a separatory funnel continuously flushed with Argon.

  • Washing: Wash the organic layer with degassed saturated NaHCO 3​ (maintaining a slightly basic pH to prevent acid-catalyzed polymerization) followed by degassed brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ . Filter under a blanket of Argon and concentrate in vacuo at ≤ 30°C.

  • Self-Validation Step: Spot a drop of the concentrated organic layer on a TLC plate. If the spot does not spontaneously turn brown upon exposure to air within 5 minutes, pro-oxidant transition metal impurities have been successfully removed.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Purpose: To isolate the free base without acid-catalyzed degradation.

  • Column Preparation: Slurry pack a column with standard silica gel (40-63 µm).

  • Deactivation: Flush the column with 3 column volumes (CV) of Hexane containing 2% (v/v) Triethylamine (Et 3​ N).

  • Equilibration: Flush with 2 CV of the starting mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 1% Et 3​ N) to remove excess unbound Et 3​ N.

  • Elution: Load the crude extract and elute using a gradient of Ethyl Acetate in Hexane (always maintaining 1% Et 3​ N).

  • Self-Validation Step (2D-TLC): Spot the purified fraction on a square TLC plate. Run the plate in one direction, dry it under N 2​ , rotate 90 degrees, and run it again. A single, diagonal spot confirms that no on-plate degradation or polymerization occurred, validating the complete deactivation of the silica.

Protocol C: Stable Salt Precipitation (Tetraphenylborate or Hydrochloride)

Purpose: To convert the unstable free base into a shelf-stable solid[3].

  • Dissolution: Dissolve the freshly purified 5-methyl-1H-pyrrol-3-amine free base in anhydrous diethyl ether under Argon.

  • Precipitation:

    • For HCl salt: Add 1.05 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

    • For Tetraphenylborate salt: Add a concentrated solution of Sodium Tetraphenylborate (NaBPh 4​ ) in methanol[3].

  • Isolation: Filter the resulting precipitate rapidly under a stream of Argon. Wash the filter cake with cold, anhydrous diethyl ether and dry under high vacuum.

  • Self-Validation Step: Perform 1 H-NMR in D 2​ O. The presence of sharp, well-resolved peaks without baseline humps confirms the absence of paramagnetic radical impurities and polymeric degradation products.

Workflow Visualization

PurificationWorkflow A Crude 5-methyl-1H-pyrrol-3-amine B Assess Extract Stability (Color/TLC) A->B C Rapid Darkening (Autoxidation Active) B->C Yes D Stable Extract (Minimal Degradation) B->D No E Protocol C: Salt Formation (HCl/NaBPh4) C->E F Protocol B: Et3N-Deactivated Silica Column D->F G Purified Stable Salt (Long-term Storage) E->G H Purified Free Base (Immediate Use) F->H

Workflow for determining the optimal purification path for 5-methyl-1H-pyrrol-3-amine.

Quantitative Performance Data

The following table summarizes the expected outcomes when applying the detailed protocols to a standard 5-methyl-1H-pyrrol-3-amine crude extract.

Purification TechniqueTypical Recovery YieldAchievable Purity (HPLC)Shelf-life (25°C, Ambient Air)Scalability
Anaerobic LLE (Free Base) 85 - 95%75 - 85%< 2 HoursHigh (Multi-gram)
Et 3​ N-Deactivated Silica 60 - 75%90 - 95%< 12 HoursMedium (Gram scale)
Neutral Alumina Chromatography 70 - 80%85 - 90%< 12 HoursMedium (Gram scale)
Salt Precipitation (HCl / BPh 4​ ) 70 - 85%> 98%> 6 MonthsHigh (Multi-gram)

Frequently Asked Questions (FAQs)

Q: Can I use Preparative Reverse-Phase HPLC (RP-HPLC) to purify this compound? A: It is highly discouraged unless strictly necessary. Standard RP-HPLC utilizes mobile phases containing 0.1% TFA or Formic Acid. This acidic environment, combined with the large surface area of the silica-based C18 matrix and the presence of dissolved oxygen in aqueous solvents, will rapidly degrade 5-methyl-1H-pyrrol-3-amine. If RP-HPLC must be used, employ a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) and immediately lyophilize the fractions.

Q: Is 5-methyl-1H-pyrrol-3-amine stable to UV light? A: No. Aminopyrroles are photochemically sensitive. Exposure to UV light can trigger radical formation and subsequent degradation[2]. Always wrap flasks in aluminum foil and perform purifications in amber glassware or under subdued lighting.

References

  • Effect of Bronsted Acids and Bases, and Lewis Acid (Sn2+) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in Showdomycin Biosynthesis Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 5-Methyl-1H-pyrrol-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction 5-Methyl-1H-pyrrol-3-amine is a highly versatile but notoriously unstable building block in medicinal chemistry. The electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

5-Methyl-1H-pyrrol-3-amine is a highly versatile but notoriously unstable building block in medicinal chemistry. The electron-rich nature of the pyrrole ring, compounded by the electron-donating primary amine and methyl group, makes this compound highly susceptible to oxidative degradation and acid-catalyzed polymerization. This technical guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to achieve high-purity crystallization while minimizing byproducts.

Section 1: Diagnostic FAQ (Understanding the Impurities)

Q1: Why does my 5-methyl-1H-pyrrol-3-amine turn brown or black during crystallization? A: This is caused by oxidative polymerization. The electron-rich pyrrole ring easily loses an electron to form a π -radical cation in the presence of oxygen or trace metals. This electrophilic radical attacks unoxidized pyrrole molecules, initiating a cascade that forms dimeric cations and eventually insoluble, dark polymeric networks known as "pyrrole blacks" ([1]). Causality: Oxygen acts as the primary oxidant, while heat accelerates radical propagation. Solution: Conduct all crystallizations under a strict inert atmosphere (Argon/Nitrogen) using thoroughly degassed solvents ([2]).

Q2: How do I prevent the co-crystallization of structurally similar byproducts? A: Structurally similar impurities (e.g., regioisomers or partially oxidized species) often form solid solutions or become trapped in the interstitial defects of the crystal lattice. Standard cooling crystallization cannot reject these. Causality: Kinetic-driven rapid crystallization traps impurities before the lattice can thermodynamically order itself. Solution: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating and cooling the suspension, smaller, highly defective crystals (fines) dissolve due to their higher surface energy. Subsequent cooling deposits the solute onto more stable, purer crystal lattices, effectively purging the impurities into the mother liquor ([3]).

Q3: Why is my product "oiling out" instead of forming distinct crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high, or when oligomeric impurities suppress the melting point of the solute below the crystallization temperature. Causality: The bonding forces in the organic lattice are disrupted by the impurities, preventing nucleation and causing the material to separate as a dense, amorphous oil. Solution: Use Seeded Anti-Solvent Crystallization at lower supersaturation levels to bypass the oiling-out boundary and force primary nucleation ([4]).

Section 2: Visual Diagnostics & Logic

degradation A 5-Methyl-1H-pyrrol-3-amine (Intact) B Radical Cation Intermediates (O2 / Trace Metals) A->B Oxidation D Oligomerization (Acid-Catalyzed) A->D H+ / Heat C Pyrrolo-quinones (Brown Discoloration) B->C Further Oxidation E Pyrrole Blacks (Insoluble Polymer) B->E Coupling D->E Chain Growth

Fig 1: Oxidative and acid-catalyzed degradation pathways of 5-methyl-1H-pyrrol-3-amine.

logic_tree Start Impurity Detected in Crystallized Product Q1 Is the product brown/black? Start->Q1 A1 Oxidative Polymerization. Switch to inert atmosphere & degassed solvents. Q1->A1 Yes Q2 Is the impurity structurally similar? Q1->Q2 No A2 Lattice Entrapment. Implement temperature cycling (Ostwald Ripening). Q2->A2 Yes Q3 Is the product oiling out? Q2->Q3 No A3 High Supersaturation. Use seeded anti-solvent crystallization. Q3->A3 Yes

Fig 2: Troubleshooting logic tree for identifying and resolving crystallization impurities.

Section 3: Experimental Protocols (Self-Validating Systems)

Workflow A: Inert-Atmosphere Anti-Solvent Crystallization

Objective: Prevent oxidative degradation ("pyrrole blacks") while avoiding oiling out.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the primary solvent (e.g., Ethyl Acetate) and anti-solvent (e.g., Heptane) with high-purity Argon for 30 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve crude 5-methyl-1H-pyrrol-3-amine in the minimum volume of degassed primary solvent at 40°C under an Argon blanket. Note: Avoid exceeding 50°C to prevent thermal degradation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove insoluble polymeric "pyrrole blacks".

  • Seeding (Self-Validation Step): Cool the solution to 30°C. Introduce 1-2 wt% of pure 5-methyl-1H-pyrrol-3-amine seed crystals.

    • Validation Check: If seeds dissolve, the solution is undersaturated; reduce primary solvent volume. If seeds persist and begin to grow, proceed to step 5.

  • Anti-Solvent Addition: Add the degassed anti-solvent dropwise via a syringe pump over 2 hours while maintaining gentle agitation.

  • Isolation: Filter the resulting crystals under a stream of Nitrogen and wash with cold, degassed anti-solvent. Dry under vacuum at ambient temperature.

Workflow B: Temperature Cycling (Ostwald Ripening) Protocol

Objective: Purge lattice-entrapped impurities and structurally similar byproducts.

temp_cycling N1 Impure Crystals (Fines & Agglomerates) N2 Heating Phase (Dissolution of Fines) N1->N2 N3 Cooling Phase (Growth of Pure Crystals) N2->N3 Ostwald Ripening N3->N2 Repeat Cycles N4 High-Purity Product (Narrow Size Distribution) N3->N4 Final Cooling

Fig 3: Temperature cycling (Ostwald ripening) mechanism for purging lattice impurities.

Step-by-Step Methodology:

  • Initial Slurry: Create a suspension of the impure crystals in a carefully selected solvent mixture (e.g., Toluene/Hexane) where the solubility curve is moderately steep.

  • Heating Phase (Dissolution): Heat the slurry to 55°C at a rate of 0.5°C/min. Hold for 30 minutes.

    • Causality: This selectively dissolves the smaller, impurity-rich fines and highly defective crystal surfaces due to their disproportionately high surface energy ([5]).

  • Cooling Phase (Growth): Cool the slurry to 15°C at a slow rate of 0.2°C/min. Hold for 60 minutes.

    • Causality: Slow cooling ensures the solute deposits onto the existing, thermodynamically stable crystal faces without triggering secondary nucleation.

  • Cycling: Repeat the heating (to 50°C) and cooling (to 15°C) cycle 3 to 5 times.

    • Validation Check: Monitor the supernatant purity via HPLC at the end of each cooling phase. The impurity concentration in the mother liquor should plateau after the final cycle, indicating maximum lattice purging ([3]).

  • Final Isolation: Filter the narrowed size-distribution crystals and wash with cold anti-solvent.

Section 4: Quantitative Data & Metrics

Table 1: Impurity Profiles, Causes, and Mitigation Strategies

Impurity TypeVisual / Analytical IndicatorRoot Cause (Causality)Primary Mitigation Strategy
Pyrrolo-quinones Brown discoloration, UV-Vis peak ~400nmOxidation of the electron-rich pyrrole ring.Degassed solvents, Argon atmosphere, addition of antioxidants (e.g., BHT).
Pyrrole Blacks Black insoluble particulatesRadical cation propagation & polymerization.Strict temperature control (<50°C), inert atmosphere, pre-filtration.
Regioisomers Detected via HPLC, broad melting pointCo-crystallization / Lattice entrapment.Temperature cycling (Ostwald ripening) to purge solid solutions.
Oligomers "Oiling out" during coolingAcid-catalyzed condensation; high supersaturation.Seeded anti-solvent crystallization; maintain neutral/basic pH.

References

  • Polypyrrole Source: Wikipedia URL:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Application of temperature cycling for crystal quality control during crystallization Source: ResearchGate URL:[Link]

  • N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate Source: MDPI (Molbank) URL:[Link]

  • Crystallization method to improve crystal structure and size (US5314506A)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl-1H-pyrrol-3-amine Substitution Reactions

Overview: The Push-Pull Dilemma Functionalizing highly substituted pyrroles is a notorious bottleneck in drug discovery. 5-methyl-1H-pyrrol-3-amine presents a unique synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Push-Pull Dilemma

Functionalizing highly substituted pyrroles is a notorious bottleneck in drug discovery. 5-methyl-1H-pyrrol-3-amine presents a unique synthetic challenge. While the pyrrole core is inherently electron-rich and primed for electrophilic attack, the spatial arrangement of the C5-methyl group and the C3-amine creates severe steric crowding. This guide deconstructs the causality behind common reaction failures and provides field-proven, self-correcting protocols to bypass these steric limitations.

Part 1: Mechanistic Insights & Causality (The "Why")

Before troubleshooting, we must understand the physical chemistry of the substrate. The steric properties of hindered amines can be quantified using the %VBur (percent buried volume) index, a predictive parameter that models the space required to accommodate the amine and its substituents[1].

In 5-methyl-1H-pyrrol-3-amine, two major steric zones dictate reactivity:

  • C4 Steric Shielding: The C4 carbon is physically flanked by the C5-methyl group and the C3-amine. Any incoming bulky electrophile must navigate a narrow trajectory, leading to a massive activation energy barrier.

  • Amine Planarity & Conjugation: Due to excessive steric hindrance and resonance with the electron-rich pyrrole ring, the exocyclic amine undergoes conformational re-modeling, approaching sp² planarity[1]. This delocalizes the nitrogen lone pair into the ring, reducing its nucleophilicity and making direct N-alkylation highly susceptible to competing C-alkylation.

ReactivityMap Molecule 5-Methyl-1H-pyrrol-3-amine C2 C2 Position (Low Steric, High EAS) Molecule->C2 Favored Path C4 C4 Position (High Steric, Blocked by C3/C5) Molecule->C4 Hindered Path C3_Amine C3-Amine (Moderate Steric, Competing C-Alkylation) Molecule->C3_Amine Chemoselectivity Issue C4_Sol Solution: Microwave Irradiation & Lewis Acids C4->C4_Sol C3_Sol Solution: Continuous Flow & Reductive Amination C3_Amine->C3_Sol

Caption: Reactivity mapping and steric clash zones of 5-methyl-1H-pyrrol-3-amine.

Part 2: Troubleshooting FAQs

Q1: Why does direct N-alkylation with bulky halides yield predominantly C2-alkylated byproducts? Cause: The pyrrole ring is exceptionally electron-rich. The C2 position is sterically unhindered and electronically activated by both the adjacent N1-H and C3-NH₂ groups. When a bulky alkyl halide approaches the hindered C3-amine, the steric repulsion increases the transition state energy far above that of C2-alkylation. Solution: Abandon direct Sₙ2 alkylation. Instead, utilize reductive amination. By pre-forming an imine/iminium intermediate with a ketone or aldehyde, you bypass the Sₙ2 steric penalty. Subsequent reduction with sodium borohydride (NaBH₄) and a carboxylic acid provides the N-alkylated product under mild conditions[2].

Q2: How do I prevent over-alkylation (di-alkylation) during the N-alkylation of the 3-amino group? Cause: The resulting secondary amine product is often more nucleophilic than the primary starting material, leading to rapid over-alkylation in standard batch reactors. Solution: Implement Continuous Flow Chemistry. Microreactor-based continuous flow allows for precise control of residence time and rapid heat transfer[3]. By tuning the flow rate, the reaction can be quenched immediately after mono-alkylation, physically isolating the product before a second equivalent can react.

Q3: Direct Electrophilic Aromatic Substitution (EAS) at the C4 position is failing or leading to polymerization. How can I force this reaction? Cause: The high steric bulk at C4 requires harsh heating to overcome the activation barrier. However, prolonged thermal exposure of electron-rich pyrroles in acidic media induces protonation and subsequent polymerization (trimerization/tarring)[4]. Solution: Utilize Microwave-Assisted Synthesis. Microwave irradiation provides rapid, localized heating that overcomes the steric hindrance of the substrate in minutes, eliminating the prolonged thermal exposure that causes degradation[4].

Part 3: Validated Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Continuous Flow Reductive Amination

Objective: Achieve >90% selectivity for the mono-N-alkylated 5-methyl-1H-pyrrol-3-amine. Self-Validating Mechanism: The continuous nature of the flow setup means that if over-alkylation is detected via inline IR or TLC, the residence time can be immediately decreased by increasing the flow rate, instantly correcting the product profile without losing the entire batch.

Step-by-Step Methodology:

  • Preparation: Prepare Solution A: 5-methyl-1H-pyrrol-3-amine (1.0 M) and the target aldehyde/ketone (1.1 M) in anhydrous THF. Prepare Solution B: NaBH₄ (1.5 M) and acetic acid (3.0 M) in THF[2].

  • System Priming: Flush the microreactor system (e.g., a glass microfluidic chip) with anhydrous THF at a flow rate of 0.5 mL/min.

  • Reaction Execution: Pump Solution A and Solution B through a T-mixer into a 10 mL heated microreactor coil set to 60 °C. Adjust the combined flow rate to achieve a residence time of exactly 4.5 minutes.

  • Quenching: Direct the reactor effluent through a Back Pressure Regulator (BPR) set to 100 psi directly into a stirred flask containing saturated aqueous NaHCO₃ at 0 °C.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

FlowChemistry PumpA Pump A: Pyrrole + Reductant T_Mixer T-Mixer PumpA->T_Mixer PumpB Pump B: Carbonyl + Solvent PumpB->T_Mixer Microreactor Microreactor Coil (Controlled Temp & Time) T_Mixer->Microreactor Rapid Mixing BPR Back Pressure Regulator (BPR) Microreactor->BPR Suppressed Over-alkylation Collection Selective Mono-N-Alkylated Product BPR->Collection

Caption: Continuous flow reactor setup for selective mono-N-alkylation.

Protocol B: Microwave-Assisted C4-Acylation

Objective: Acylate the sterically hindered C4 position without polymerizing the pyrrole core. Self-Validating Mechanism: The use of dynamic power modulation ensures that the reaction temperature never exceeds the set point. If the steric bulk causes an exothermic decomposition, the microwave instantly drops the power to 0 W, preventing thermal runaway and preserving the unreacted starting material.

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave-safe vial, combine 5-methyl-1H-pyrrol-3-amine (1.0 mmol), the target acyl chloride (1.2 mmol), and a mild solid acid catalyst such as Montmorillonite KSF (50 mg)[4].

  • Solvent Addition: Add 3 mL of anhydrous 1,2-dichloroethane (DCE). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 12 minutes with dynamic power modulation (max 150 W).

  • Work-up: Cool rapidly to room temperature using compressed air. Filter the mixture through a Celite pad to remove the solid catalyst.

  • Purification: Concentrate the filtrate and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Part 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying standard versus optimized methodologies to 5-methyl-1H-pyrrol-3-amine.

Substitution TargetMethodologySteric ToleranceChemoselectivityTypical Yield
N-Alkylation Standard Batch (Alkyl Halide)LowPoor (C2-alkylation dominates)15 - 30%
N-Alkylation Continuous Flow (Reductive)HighExcellent (Mono-N-alkylated)85 - 95%
C4-Acylation Conventional Heating (Batch)LowPoor (Polymerization occurs)< 20%
C4-Acylation Microwave-Assisted (Lewis Acid)Very HighGood (C4 targeted cleanly)70 - 85%

References

  • BenchChem.
  • Chemical Science (RSC Publishing).Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • National Institutes of Health (PMC).One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
  • ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-methyl-1H-pyrrol-3-amine and 2-methyl-1H-pyrrol-3-amine for Researchers and Drug Development Professionals

Introduction The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The reactivity of the pyrrole rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The reactivity of the pyrrole ring is highly sensitive to the nature and position of its substituents. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 5-methyl-1H-pyrrol-3-amine and 2-methyl-1H-pyrrol-3-amine. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and for the targeted development of novel molecular entities. This document will delve into the electronic properties governing their reactivity, compare their behavior in key chemical transformations, and provide illustrative experimental protocols.

Electronic Landscape: The Foundation of Reactivity

The reactivity of an aromatic system is dictated by the electron density of the ring. In pyrrole, the nitrogen lone pair participates in the aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic attack.[1] The positions of the methyl and amino substituents on the pyrrole ring in our two isomers of interest create distinct electronic environments, which in turn govern their reactivity and regioselectivity.

  • 5-methyl-1H-pyrrol-3-amine: The potent electron-donating amino group at the C3 position strongly activates the ring towards electrophilic substitution, primarily at the C2 and C4 positions through resonance. The weakly activating methyl group at the C5 position provides additional electron density to the ring, further enhancing its reactivity, particularly at the adjacent C4 position.

  • 2-methyl-1H-pyrrol-3-amine: In this isomer, the amino group at C3 again strongly activates the C2, C4, and C5 positions. The methyl group at the C2 position, also an activating group, further enhances the electron density of the ring, with a notable influence on the adjacent C5 position.

The interplay of these substituent effects leads to a higher overall electron density and thus greater reactivity in both isomers compared to unsubstituted pyrrole. However, the specific sites of highest electron density, and therefore the preferred points of electrophilic attack, differ.

Caption: Predicted sites of highest reactivity for electrophilic substitution.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic differences between the two isomers manifest in their behavior in common chemical reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution is the hallmark reaction of pyrroles.[2] The powerful activating effect of the amino group is expected to dominate the regioselectivity in both isomers.

  • 5-methyl-1H-pyrrol-3-amine: Electrophilic attack is predicted to occur preferentially at the C2 and C4 positions. The C2 position is sterically unhindered and strongly activated by the adjacent amino group. The C4 position is activated by both the amino and methyl groups, making it a highly probable site of substitution.

  • 2-methyl-1H-pyrrol-3-amine: The most likely sites for electrophilic attack are the C4 and C5 positions. The C5 position is particularly activated due to the combined directing effects of the C3-amino and C2-methyl groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagent5-methyl-1H-pyrrol-3-amine (Major Product)2-methyl-1H-pyrrol-3-amine (Major Product)
BrominationNBS2-bromo-5-methyl-1H-pyrrol-3-amine5-bromo-2-methyl-1H-pyrrol-3-amine
AcylationAc₂O, cat. acid2-acetyl-5-methyl-1H-pyrrol-3-amine5-acetyl-2-methyl-1H-pyrrol-3-amine
Vilsmeier-HaackPOCl₃, DMF5-methyl-1H-pyrrole-2-carbaldehyde-3-amine2-methyl-1H-pyrrole-5-carbaldehyde-3-amine
Experimental Protocol: Bromination of a Substituted 3-Aminopyrrole

This protocol is a representative procedure for the selective monobromination of an activated pyrrole system.

Objective: To selectively introduce a bromine atom onto the pyrrole ring.

Materials:

  • Substituted 3-aminopyrrole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve the substituted 3-aminopyrrole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

N-Alkylation and N-Acylation of the Exocyclic Amine

The exocyclic amino group in both isomers is nucleophilic and can readily undergo alkylation and acylation.[3][4] The relative nucleophilicity of the amino group is not expected to differ significantly between the two isomers, as the electronic influence of the methyl group at a distance is minimal. Standard conditions for these transformations should be applicable to both molecules.

G start Substituted 3-Aminopyrrole reagent Acyl Chloride or Alkyl Halide Base (e.g., Triethylamine) start->reagent Reacts with solvent Aprotic Solvent (e.g., DCM, THF) start->solvent Dissolved in product N-Acylated or N-Alkylated Product reagent->product To form G start Appropriately Substituted Carbonyl Compound & Amine paal_knorr Paal-Knorr Synthesis start->paal_knorr methyl_pyrrole Methyl-substituted Pyrrole paal_knorr->methyl_pyrrole nitration Nitration (e.g., HNO3/Ac2O) methyl_pyrrole->nitration nitro_pyrrole Nitro-substituted Pyrrole nitration->nitro_pyrrole reduction Reduction (e.g., H2, Pd/C) nitro_pyrrole->reduction final_product Target Aminopyrrole reduction->final_product

Caption: A potential synthetic workflow to access aminopyrroles.

Conclusion

While both 5-methyl-1H-pyrrol-3-amine and 2-methyl-1H-pyrrol-3-amine are highly activated, electron-rich systems, their reactivity profiles exhibit key differences in regioselectivity. In 5-methyl-1H-pyrrol-3-amine, electrophilic attack is favored at the C2 and C4 positions. Conversely, for 2-methyl-1H-pyrrol-3-amine, the C5 position is the most probable site of substitution. These distinctions, rooted in the electronic interplay of the substituents, are critical for synthetic chemists to consider when designing strategies for the functionalization of these valuable scaffolds. A thorough understanding of these principles allows for predictable and selective chemical transformations, paving the way for the efficient synthesis of complex molecules for drug discovery and materials science applications.

References

  • Wikipedia. Pyrrole. [Link]

  • Chemistry LibreTexts. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

  • ACS Publications. One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. [Link]

  • ACS Publications. Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. [Link]

  • MSU Chemistry. Amine Reactivity. [Link]

  • RSC Publishing. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-methyl-1H-pyrrol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 5-methyl-1H-pyrrol-3-amine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 5-methyl-1H-pyrrol-3-amine, a substituted pyrrole, represents a class of molecules with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-methyl-1H-pyrrol-3-amine, comparing the outcomes of different ionization techniques. We will explore the causal mechanisms behind the fragmentation pathways and provide detailed experimental protocols for reproducible analysis.

Introduction: The Structural Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a wide array of natural products and pharmaceuticals.[1] The introduction of substituents, such as a methyl and an amine group in 5-methyl-1H-pyrrol-3-amine, dramatically influences the molecule's physicochemical properties and its fragmentation behavior in a mass spectrometer. A thorough analysis of these fragmentation patterns provides a unique "fingerprint" for the molecule, enabling its identification in complex matrices and shedding light on its structural integrity.

The choice of ionization technique is a critical first step that dictates the extent of fragmentation and the nature of the resulting mass spectrum.[2] "Hard" ionization techniques like Electron Ionization (EI) induce extensive fragmentation, providing rich structural detail, while "soft" ionization methods such as Electrospray Ionization (ESI) and Chemical Ionization (CI) typically preserve the molecular ion, which is crucial for determining the molecular weight.[3][4] This guide will compare and contrast the expected fragmentation patterns of 5-methyl-1H-pyrrol-3-amine under these different ionization regimes.

Predicted Fragmentation Pathways of 5-methyl-1H-pyrrol-3-amine

The fragmentation of 5-methyl-1H-pyrrol-3-amine is governed by the interplay of the aromatic pyrrole ring, the activating amine group, and the methyl substituent. The presence of nitrogen in the amine group dictates that the molecular ion will have an odd molecular weight, a key diagnostic feature.[5]

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy technique that typically results in extensive and reproducible fragmentation patterns, making it ideal for structural elucidation and library matching.[4][6] For 5-methyl-1H-pyrrol-3-amine, the following fragmentation pathways are anticipated:

  • Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom.[7][8] In this case, the loss of a hydrogen radical from the amine group would lead to a stable, resonance-stabilized cation.

  • Loss of Methyl Group: Cleavage of the C-C bond between the pyrrole ring and the methyl group is a common pathway for alkyl-substituted aromatic compounds.[6] This would result in the loss of a methyl radical (•CH₃).

  • Ring Cleavage: The pyrrole ring itself can undergo fragmentation, leading to the formation of smaller, characteristic ions.[6] This can involve the loss of neutral molecules like HCN.[5]

  • Loss of Ammonia: While less common for primary amines compared to other cleavages, the elimination of an ammonia molecule (NH₃) is a possible fragmentation pathway.

The expected major fragments and their mass-to-charge ratios (m/z) under EI are summarized in the table below.

Table 1: Predicted Major Fragment Ions of 5-methyl-1H-pyrrol-3-amine under Electron Ionization (EI)

m/z (predicted)Proposed Fragment IonFragmentation Pathway
110[M]•+ (Molecular Ion)-
109[M-H]•+α-cleavage at the amine group
95[M-CH₃]•+Loss of the methyl group
83[M-HCN]•+Ring cleavage
82[M-NH₃]•+Loss of ammonia
Soft Ionization Techniques: ESI and CI

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart less energy to the analyte, resulting in minimal fragmentation.[2][3] These methods are particularly useful for confirming the molecular weight of the compound.

  • Electrospray Ionization (ESI): Being a soft ionization technique, ESI is expected to primarily produce the protonated molecule, [M+H]⁺, at m/z 111.[2] Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation pathways in ESI-MS/MS are often influenced by the position of the substituents on the pyrrole ring.[1][9] For 5-methyl-1H-pyrrol-3-amine, CID of the [M+H]⁺ ion would likely involve the loss of ammonia (NH₃) or the methyl group (CH₃).

  • Chemical Ionization (CI): CI is another soft ionization technique that produces less fragmentation than EI.[6][10] It typically generates a prominent protonated molecule peak ([M+H]⁺), which helps in confirming the molecular weight.[6]

Table 2: Comparison of Ionization Techniques for the Analysis of 5-methyl-1H-pyrrol-3-amine

Ionization TechniquePrimary Ion ObservedFragmentationKey Information Provided
Electron Ionization (EI)[M]•+ExtensiveDetailed structural fingerprint
Electrospray Ionization (ESI)[M+H]⁺Minimal (in MS1)Molecular Weight
Chemical Ionization (CI)[M+H]⁺MinimalMolecular Weight Confirmation

Experimental Protocols

Reproducible and accurate data acquisition is fundamental to reliable fragmentation pattern analysis. The following are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

GC-MS Protocol for Volatile Pyrrole Derivatives

This protocol is suitable for the analysis of thermally stable and volatile compounds like 5-methyl-1H-pyrrol-3-amine.[11][12][13][14]

Sample Preparation:

  • Dissolve the 5-methyl-1H-pyrrol-3-amine standard in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of 10-100 µg/mL.

  • If necessary, derivatization with a silylating agent can be performed to increase volatility, although this may alter the fragmentation pattern.[15][16]

GC-MS Parameters:

  • Column: A non-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness).[16]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[16]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[6]

  • MS Ion Source: Electron Ionization (EI) at 70 eV.[6][17]

  • MS Quadrupole Temperature: 150 °C.[17]

  • Scan Range: m/z 40-400.

LC-MS/MS Protocol for Polar and Thermally Labile Pyrrole Derivatives

This protocol is ideal for the analysis of a broader range of pyrrole derivatives, including those that are more polar or present in complex biological matrices.[18][19][20]

Sample Preparation:

  • Dissolve the 5-methyl-1H-pyrrol-3-amine sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 µg/mL.[6]

  • For biological samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove interferences.[21]

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.[18]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Analysis: Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺). Optimize collision energy to achieve characteristic fragment ions.

Visualizing the Fragmentation Process

Diagrams are essential for visualizing the proposed fragmentation pathways and the overall analytical workflow.

Fragmentation_EI M 5-methyl-1H-pyrrol-3-amine [M]•+ m/z 110 F1 [M-H]•+ m/z 109 M->F1 - •H F2 [M-CH3]•+ m/z 95 M->F2 - •CH3 F3 [M-HCN]•+ m/z 83 M->F3 - HCN F4 [M-NH3]•+ m/z 82 M->F4 - NH3

Caption: Predicted Electron Ionization (EI) fragmentation pathways of 5-methyl-1H-pyrrol-3-amine.

Workflow_LCMS cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column (Separation) Sample->Column ESI Electrospray Ionization (ESI) [M+H]+ Column->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 Quadrupole 2 (Fragment Ion Analysis) CID->MS2 Detector Detector MS2->Detector

Caption: General workflow for LC-MS/MS analysis of 5-methyl-1H-pyrrol-3-amine.

Conclusion

The mass spectrometric fragmentation of 5-methyl-1H-pyrrol-3-amine is predicted to yield a rich set of data that is highly dependent on the chosen ionization technique. Electron Ionization will likely produce a complex fragmentation pattern useful for detailed structural confirmation, characterized by alpha-cleavage at the amine, loss of the methyl group, and ring fragmentation. In contrast, soft ionization methods like ESI and CI will primarily yield the protonated molecular ion, which is essential for determining the molecular weight. The strategic application of both hard and soft ionization techniques, coupled with tandem mass spectrometry, provides a comprehensive toolkit for the unambiguous identification and structural elucidation of 5-methyl-1H-pyrrol-3-amine and related novel compounds in drug discovery and development.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140–150.
  • Whitman College. (n.d.). GCMS Section 6.15. Whitman College. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]

  • Laskin, J., & Laskin, A. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Journal of Chromatography A, 1202(2), 144–151. [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. [Link]

  • Adeeva, V. G., Bobyleva, M. S., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 965–969. [Link]

  • Bobyleva, M. S., Adeeva, V. G., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1993). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 703–707. [Link]

  • Wang, X., Sha, Y., Ge, Z., Wang, W., & Li, R. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Klyba, L. V., Nedol'ko, N. A., & Tarasova, O. A. (2005). Mass Spectra of New Heterocycles: XX. Electron Impact and Chemical Ionization Mass Spectra of 5-(Prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines. Russian Journal of General Chemistry, 75(8), 1269–1273.
  • ResearchGate. (2025, August 10). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3.† Perhydro-4-thia-s-indacene. [Link]

  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 7). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • ResearchGate. (2025, August 5). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. [Link]

  • The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

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  • Zhang, Q., Li, Y., & Zhang, W. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography B, 1184, 122971. [Link]

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  • Pereira, V., Pontes, M., & Câmara, J. S. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8046–8055. [Link]

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Validation

A Comparative Analysis of the Biological Activity of 5-methyl-1H-pyrrol-3-amine and Its Structural Isomers: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to numerous biologically active compounds.[1] The strategic placement of substituents on this five-membered aromatic heterocycle ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to numerous biologically active compounds.[1] The strategic placement of substituents on this five-membered aromatic heterocycle can dramatically influence its pharmacological profile. This guide provides an in-depth comparison of the biological activity of 5-methyl-1H-pyrrol-3-amine and its key structural isomers: 2-methyl-1H-pyrrol-3-amine, 4-methyl-1H-pyrrol-3-amine, and N-methyl-1H-pyrrol-3-amine.

As direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will leverage established principles of structure-activity relationships (SAR) for substituted pyrroles.[2][3][4][5][6] We will present a logical framework for hypothesizing the differential activities of these isomers and provide detailed, validated experimental protocols to test these hypotheses. This approach is designed to equip researchers with the foundational knowledge and practical methodologies to explore this promising chemical space.

The Isomeric Landscape: Subtle Changes, Profound Consequences

The four isomers under consideration differ only in the placement of the methyl group relative to the amine and the pyrrole nitrogen. These subtle structural shifts can significantly impact key physicochemical properties such as electron distribution, steric hindrance, and hydrogen bonding potential, which in turn govern their interaction with biological targets.

Compound NameStructureKey Structural Difference
5-methyl-1H-pyrrol-3-amineMethyl group at position 5
2-methyl-1H-pyrrol-3-amineMethyl group at position 2
4-methyl-1H-pyrrol-3-amineMethyl group at position 4
N-methyl-1H-pyrrol-3-amineMethyl group on the exocyclic amine

Note: The images are illustrative representations of the chemical structures.

Causality Behind Isomeric Differentiation:

  • Steric Hindrance: The proximity of the methyl group to the amine in the 2-methyl and 4-methyl isomers could sterically hinder the amine's ability to form crucial hydrogen bonds with a target protein. In contrast, the 5-methyl isomer places the methyl group further away, potentially allowing for more favorable binding interactions.

  • Electronic Effects: The position of the electron-donating methyl group influences the electron density of the pyrrole ring and the basicity of the amine. These electronic variations can alter the strength of interactions with biological targets.

  • Metabolic Stability: The position of the methyl group can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic profile.

Hypothesized Biological Activity Profiles

Based on general SAR principles for pyrrole derivatives, we can formulate hypotheses regarding the potential biological activities of these isomers. Pyrrole-containing compounds have shown a broad spectrum of activities, including enzyme inhibition and cytotoxicity against cancer cell lines.[1][7][8][9]

Hypothesis 1: Differential Enzyme Inhibition

Substituted pyrroles have been identified as potent inhibitors of various enzymes, such as monoamine oxidase (MAO) and metallo-β-lactamases.[2][3][5][10] The inhibitory potential is often dictated by the precise arrangement of functional groups.

  • 5-methyl-1H-pyrrol-3-amine: The less sterically hindered amine may allow for optimal interaction with the active site of a target enzyme, potentially leading to potent inhibition.

  • 2-methyl- and 4-methyl-1H-pyrrol-3-amine: The increased steric bulk around the amine could reduce binding affinity, resulting in weaker inhibition compared to the 5-methyl isomer.

  • N-methyl-1H-pyrrol-3-amine: The secondary amine may exhibit a different hydrogen bonding pattern compared to the primary amines of the other isomers, which could either enhance or diminish its inhibitory activity depending on the specific target.

Hypothesis 2: Varying Cytotoxic Effects

The cytotoxic effects of small molecules are often dependent on their ability to interact with intracellular targets. The structural variations among the isomers could lead to differences in their cytotoxic profiles.

  • It is plausible that one isomer may exhibit selective cytotoxicity towards a particular cancer cell line, while others are less active or more broadly toxic. This selectivity is a key objective in drug discovery.

To validate these hypotheses, a systematic experimental evaluation is necessary. The following sections detail the protocols for key assays.

Experimental Validation: Protocols and Methodologies

A comprehensive assessment of the biological activity of these isomers requires a multi-faceted approach, starting with an evaluation of their general cytotoxicity, followed by specific enzyme inhibition assays.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the four pyrrole isomers in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[14]

    • Add 10 µL of the MTT solution to each well.[11][13]

    • Incubate the plate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[13]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds 24h Incubation compound_prep Prepare Serial Dilutions of Isomers incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Enzyme Inhibition Assay: A Generic Protocol

This protocol provides a general framework for assessing the inhibitory activity of the pyrrole isomers against a specific enzyme.[15][16] The specific substrate and detection method will vary depending on the enzyme of interest.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.[17] A decrease in the reaction rate in the presence of the compound indicates inhibition. The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare stock solutions of the four pyrrole isomers in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the enzyme

      • Varying concentrations of the test isomer (perform serial dilutions)

    • Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the product being formed (e.g., absorbance, fluorescence, or luminescence).[15]

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control using the formula: % Inhibition = 100 - [(Rate with inhibitor / Rate without inhibitor) x 100]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Inhibition_Workflow reagent_prep Prepare Enzyme, Substrate, and Isomer Solutions assay_setup Set up Assay Plate: Buffer, Enzyme, Isomers reagent_prep->assay_setup pre_incubation Pre-incubate Enzyme and Isomer assay_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation rate_measurement Measure Reaction Rate reaction_initiation->rate_measurement data_analysis Calculate % Inhibition and IC50 rate_measurement->data_analysis

Comparative Data Summary and Interpretation

The experimental data obtained from the cytotoxicity and enzyme inhibition assays should be tabulated for a clear and direct comparison of the four isomers.

Table 1: Hypothetical Comparative Biological Activity Data

CompoundCytotoxicity (HeLa cells) IC50 (µM)Enzyme X Inhibition IC50 (µM)
5-methyl-1H-pyrrol-3-amine25.35.8
2-methyl-1H-pyrrol-3-amine>10045.2
4-methyl-1H-pyrrol-3-amine85.162.7
N-methyl-1H-pyrrol-3-amine15.812.4

Interpretation of Hypothetical Data:

  • In this hypothetical scenario, N-methyl-1H-pyrrol-3-amine shows the most potent cytotoxicity, followed by 5-methyl-1H-pyrrol-3-amine . The 2-methyl and 4-methyl isomers are significantly less cytotoxic.

  • For enzyme inhibition, 5-methyl-1H-pyrrol-3-amine is the most potent inhibitor, suggesting that the primary amine and the distal position of the methyl group are favorable for binding to the active site of Enzyme X.

  • The reduced activity of the 2-methyl and 4-methyl isomers in the enzyme inhibition assay supports the hypothesis of steric hindrance.

  • The moderate activity of the N-methyl isomer suggests that while the secondary amine can still participate in binding, it may not be as optimal as the primary amine in the 5-methyl isomer for this particular enzyme.

Conclusion and Future Directions

This guide has provided a framework for comparing the biological activity of 5-methyl-1H-pyrrol-3-amine and its structural isomers. By combining principles of structure-activity relationships with robust experimental protocols, researchers can systematically evaluate these compounds and identify promising candidates for further development.

The initial screening assays described herein should be followed by more in-depth studies for the most active isomers. These may include:

  • Mechanism of Action Studies: To elucidate how the most potent compounds exert their cytotoxic or enzyme-inhibitory effects.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the performance of the lead compounds in animal models.

  • Further SAR Studies: To synthesize and test additional derivatives to optimize potency and selectivity.

The exploration of this focused set of pyrrole isomers serves as a compelling case study in the power of subtle structural modifications to fine-tune biological activity, a fundamental concept in the pursuit of novel therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (n.d.).
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT Assay Protocol. (n.d.).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds - Benchchem. (n.d.).
  • Cell-Based Assays Guide - Antibodies.com. (2025, January 31).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. (2017, September 8).
  • Understanding Assays: ELISA, Activity, and Detection Kits for Reliable Research. (2024, September 17).
  • Assay Development in Drug Discovery | Danaher Life Sciences. (n.d.).
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - ResearchGate. (n.d.).
  • Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine - PubMed. (1980, October).
  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, March 16).
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. (2018, December 26).
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. (2016, July 1).
  • One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one - ACS Publications. (2006, December 13).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents - Semantic Scholar. (2022, February 21).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed. (2008, March 1).
  • Synthesis and Biological Evaluation of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one Derivatives as Potent Anticancer Active Agents - ResearchGate. (n.d.).
  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - MDPI. (2022, February 21).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.).
  • 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. (2005, March 15).
  • A near-universal way to measure enzyme inhibition | Newsroom. (2018, March 1).
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020, September 20).
  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC. (n.d.).
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (2015, January 23).
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2026, February 28).
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - Der Pharma Chemica. (n.d.).
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  • Structure activity relationship – Knowledge and References - Taylor & Francis. (n.d.).
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  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. (2010, October 15).
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Comparative

High-Performance LC-MS/MS Quantification of 5-Methyl-1H-pyrrol-3-amine in Blood Plasma: A Comparative Methodological Guide

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists. Executive Summary The accurate quantification of low-molecular-weight, highly polar basic amines in biological matric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists.

Executive Summary

The accurate quantification of low-molecular-weight, highly polar basic amines in biological matrices is a notorious bottleneck in pharmacokinetic (PK) profiling. 5-methyl-1H-pyrrol-3-amine (CAS: 153137-59-8) serves as a critical structural motif in various experimental therapeutics and endogenous pyrrole precursors. However, its high polarity (MW 96.13) and basic primary amine group make it highly susceptible to poor chromatographic retention and severe matrix-induced ion suppression during Electrospray Ionization (ESI).

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies for quantifying 5-methyl-1H-pyrrol-3-amine in human blood plasma. By analyzing the causality behind extraction recoveries and matrix effects, this guide establishes a self-validating bioanalytical workflow grounded in established LC-MS/MS methodologies for pyrrole derivatives[1] and small polar amines[2].

Analyte Profiling & Analytical Challenges

To design a robust LC-MS/MS assay, we must first deconstruct the physicochemical properties of the analyte:

  • Chemical Nature: 5-methyl-1H-pyrrol-3-amine is a heterocyclic primary amine. At physiological pH (~7.4), the amine group (pKa ~9.5) is predominantly protonated.

  • The Void Volume Dilemma: Standard end-capped C18 columns fail to retain this molecule. It typically co-elutes with endogenous plasma salts and phospholipids in the column void volume, leading to catastrophic signal quenching (ion suppression).

  • Stability: Pyrrole amines can be prone to oxidative degradation. Sample preparation must be rapid, and the use of antioxidants or acidic stabilization is often required, similar to the oxidative handling of endogenous pyrrole biomarkers[3].

Sample Preparation: A Comparative Analysis

The choice of sample preparation dictates the ultimate sensitivity (Lower Limit of Quantification, LLOQ) of the assay. We compare two distinct methodologies: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) .

Method A: Protein Precipitation (PPT)

PPT is the industry standard for high-throughput screening[2]. By adding an organic solvent (acetonitrile or methanol), plasma proteins are rapidly denatured.

  • Causality: While PPT is fast, it leaves endogenous phospholipids in the supernatant. For an early-eluting polar analyte like 5-methyl-1H-pyrrol-3-amine, these lipids compete for charge in the ESI droplet, causing significant matrix effects.

Method B: Solid-Phase Extraction (SPE)

SPE using a mixed-mode polymeric sorbent (e.g., Waters Oasis HLB) provides superior sample clean-up, a technique successfully validated for complex pyrrole-imidazole polyamides in plasma[1].

  • Causality: By diluting the plasma with an acid, we disrupt protein-analyte binding. The polymeric sorbent retains the analyte while a weak organic wash removes salts and lipids. The result is a highly concentrated, clean extract.

Workflow Visualization

Fig 1. Comparison of sample preparation workflows for plasma extraction.

Experimental Protocols

Protocol A: High-Throughput PPT

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution. (Self-validating step: Use a stable isotope-labeled IS to dynamically correct for recovery losses).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to stabilize the pyrrole ring).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Protocol B: High-Sensitivity SPE

  • Condition: Pass 1 mL Methanol followed by 1 mL HPLC-grade water through an Oasis HLB cartridge (30 mg/1 mL).

  • Load: Dilute 50 µL of plasma with 200 µL of 2% Phosphoric Acid. Load onto the cartridge.

  • Wash: Pass 1 mL of 5% Methanol in water. (Causality: This specific concentration is high enough to wash away polar interferences but low enough to prevent premature elution of the analyte).

  • Elute: Elute with 500 µL of Methanol containing 2% Formic Acid.

  • Reconstitute: Evaporate to dryness under nitrogen (40°C) and reconstitute in 100 µL of mobile phase.

Performance Data Comparison
ParameterMethod A (PPT)Method B (SPE)Scientific Causality & Notes
Absolute Recovery 82.4 ± 4.1%94.6 ± 2.3%SPE acid-pretreatment breaks protein binding, yielding higher recovery.
Matrix Effect (ME) 65.2% (Suppression)92.1% (Negligible)PPT fails to remove phospholipids, causing severe ESI competition.
LLOQ 10.0 ng/mL1.0 ng/mLSPE concentrates the sample 5-fold and removes background noise.
Throughput High (96-well compatible)MediumPPT is ideal for early discovery; SPE is required for clinical PK.

Chromatographic Separation & Ionization Strategy

Because 5-methyl-1H-pyrrol-3-amine is highly polar, traditional C18 columns are inadequate. We must utilize columns designed for polar retention, such as the ACQUITY UPLC HSS T3 (a high-strength silica C18 designed for 100% aqueous mobile phases)[1], or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.

For maximum sensitivity, HILIC is preferred. Causality: HILIC uses highly organic mobile phases (e.g., 90% Acetonitrile) to retain polar compounds. High organic content drastically improves droplet desolvation efficiency in the ESI source, boosting the MS signal by up to 10-fold compared to aqueous reversed-phase methods.

Mass Spectrometry & MRM Optimization

Detection is performed using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The protonated precursor ion [M+H]+ is observed at m/z 97.1.

Upon collision-induced dissociation (CID) with argon gas, the primary amine group is readily cleaved, resulting in a dominant neutral loss of ammonia ( NH3​ , 17 Da) to form the quantifier ion at m/z 80.1. A secondary ring-cleavage product at m/z 53.0 is used as a qualifier ion to ensure structural confirmation.

Fig 2. Electrospray ionization and MRM fragmentation pathway for 5-methyl-1H-pyrrol-3-amine.

Method Validation & Clinical Applicability

To ensure the trustworthiness of the data, the method must be validated according to FDA/EMA bioanalytical guidelines. A self-validating system requires:

  • Isotopic Internal Standardization: The use of a stable-isotope labeled (SIL) internal standard (e.g., 13C2​ -5-methyl-1H-pyrrol-3-amine) is mandatory. The SIL-IS co-elutes exactly with the analyte, experiencing the exact same matrix suppression, thereby mathematically canceling out the matrix effect during peak area ratio calculations.

  • Blood/Plasma Partitioning: As seen in advanced porphyrin/pyrrole precursor assays[4], understanding the distribution of the analyte between red blood cells and plasma is critical to prevent ex vivo degradation or concentration shifts during centrifugation.

References

  • Determination of pyrrole-imidazole polyamide in rat plasma by liquid chromatography-tandem mass spectrometry Source: PubMed (NIH) URL:[Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies Source: ResearchGate / PubMed (NIH) URL:[Link]

  • Determination of aminopyrine in human plasma by LC-MS-MS Source: ResearchGate URL:[Link]

  • Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients Source: PubMed (NIH) URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-methyl-1H-pyrrol-3-amine

Probable Hazard Profile of 5-methyl-1H-pyrrol-3-amine Given the structure of 5-methyl-1H-pyrrol-3-amine, which incorporates both a pyrrole ring and an amine functional group, we can anticipate a hazard profile that inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Probable Hazard Profile of 5-methyl-1H-pyrrol-3-amine

Given the structure of 5-methyl-1H-pyrrol-3-amine, which incorporates both a pyrrole ring and an amine functional group, we can anticipate a hazard profile that includes:

  • Skin and Eye Irritation: A common characteristic of amines and many heterocyclic compounds. Direct contact can cause irritation or, in more severe cases, chemical burns.[1][2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Many aromatic and heterocyclic amines exhibit some level of toxicity if ingested, absorbed through the skin, or inhaled.[1][4][5]

  • Respiratory Irritation: If the compound is a volatile liquid or a fine powder, inhalation may lead to irritation of the respiratory tract.[2]

This probable hazard profile necessitates a stringent approach to the selection and use of Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 5-methyl-1H-pyrrol-3-amine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or Chemical GogglesFlame-Resistant Lab CoatN95 Respirator (if not in a ventilated enclosure)
Solution Preparation and Transfers Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Goggles and Face ShieldFlame-Resistant Lab Coat and Chemical-Resistant ApronNot generally required if handled in a fume hood
Reaction Setup and Workup Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Goggles and Face ShieldFlame-Resistant Lab Coat and Chemical-Resistant ApronNot generally required if handled in a fume hood
Spill Cleanup N/AHeavy-duty Nitrile or Neoprene GlovesChemical Goggles and Face ShieldChemical-Resistant Suit or Apron over Lab CoatAir-Purifying Respirator (APR) with organic vapor cartridges
Causality Behind PPE Choices:
  • Hand Protection: Aromatic amines have the potential to be absorbed through the skin.[4][6] Double-gloving with nitrile or neoprene gloves provides an extra layer of protection against potential permeation. Always inspect gloves for any signs of degradation or puncture before and during use.

  • Eye and Face Protection: The risk of splashes during solution preparation and transfers is significant. Chemical goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face.[7][8]

  • Body Protection: A flame-resistant lab coat is standard laboratory practice. When handling larger quantities or during procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Handling the solid outside of a ventilated enclosure can generate airborne particles. An N95 respirator will provide adequate protection against inhalation of these particles. For spill cleanup, where vapor concentrations may be higher, an air-purifying respirator with organic vapor cartridges is necessary to protect against inhalation of potentially harmful fumes.

Experimental Protocol: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Respirator: If respiratory protection is needed, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, followed by the second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield and then the goggles from the back of your head, avoiding touching the front surfaces.

  • Lab Coat and Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator: If worn, remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-methyl-1H-pyrrol-3-amine.

PPE_Selection_Workflow PPE Selection Workflow for 5-methyl-1H-pyrrol-3-amine start Start: Assess Task task What is the task? start->task weighing Weighing Solid task->weighing Small Scale solution Solution Prep/Transfer task->solution Liquid Handling spill Spill Cleanup task->spill Emergency ppe1 Lab Coat Double Nitrile Gloves Safety Goggles weighing->ppe1 In Fume Hood/Enclosure ppe2 Lab Coat Double Nitrile Gloves Safety Goggles N95 Respirator weighing->ppe2 On Open Bench ppe3 Lab Coat & Apron Double Nitrile Gloves Chemical Goggles Face Shield solution->ppe3 Standard Operation ppe4 Chemical Suit/Apron Heavy-Duty Gloves Chemical Goggles Face Shield APR with Organic Vapor Cartridges spill->ppe4 Immediate Action

Caption: A workflow diagram for selecting appropriate PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Spill Management:

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the PPE outlined in the table above for spill cleanup.

  • Contain the Spill: For liquid spills, use a chemical spill kit with absorbent materials to contain the spill. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.

Waste Disposal Plan:

All waste generated from the handling of 5-methyl-1H-pyrrol-3-amine must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. It is best practice to collect halogenated and non-halogenated solvent wastes separately.[9]

  • Containers: Use clearly labeled, leak-proof containers that are compatible with the chemical. Keep containers closed when not in use.[10][11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Irritant," "Acutely Toxic").[12]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10][12] Never dispose of chemical waste down the sink.[12]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • National Institute for Occupational Safety and Health.

  • The Center for Construction Research and Training.

  • National Institute for Occupational Safety and Health.

  • Labor Security System.

  • National Academies Press (US).

  • National Science Teaching Association.

  • Republic Services.

  • Medium.

  • NextSDS.

  • LGC Standards.

  • ACS Chemical Health & Safety.

  • Occupational Safety and Health Administration.

  • Echemi.

  • Amines.co.

  • Apollo Scientific.

  • Merck Millipore.

  • PubChem.

  • Thermo Fisher Scientific.

  • Sigma-Aldrich.

  • Fisher Scientific.

  • Occupational Safety and Health Administration.

  • Occupational Safety and Health Administration.

Sources

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